methyl 3-chloro-1H-indole-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPAKOBVNUUWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363237 | |
| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220664-32-4 | |
| Record name | Methyl 3-chloro-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220664-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-chloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHY 3-CHLORO-1H-INDOLE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV7T8MM3BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl 3-Chloro-1H-indole-2-carboxylate: A Core Scaffold for Synthetic Innovation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it an ideal starting point for constructing complex molecular architectures. This guide focuses on a specific, functionalized derivative: Methyl 3-chloro-1H-indole-2-carboxylate . The strategic placement of a chloro group at the C3 position and a carboxylate at C2 creates a highly valuable building block. The C3-chloro atom serves as a versatile handle for advanced cross-coupling reactions, while the C2-ester provides a site for further modification and influences the reactivity of the indole ring.
This document provides an in-depth analysis of this compound's fundamental properties, synthesis, and chemical behavior. It is designed for researchers and drug development professionals, offering field-proven insights into leveraging this scaffold for the synthesis of novel bioactive molecules.
Physicochemical and Spectroscopic Profile
Precise experimental data for this specific compound is not widely published. However, leveraging computational models and spectral data from close analogs provides a robust and reliable profile for laboratory use.
Physicochemical Properties
The following properties are computationally derived and provide a strong basis for experimental design, such as selecting appropriate solvent systems and anticipating chromatographic behavior.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | PubChem[2] |
| Molecular Weight | 209.63 g/mol | PubChem[2] |
| CAS Number | 220664-32-4 | PubChem[2] |
| XLogP3 | 2.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 42.1 Ų | PubChem[2] |
| Appearance | (Predicted) White to off-white solid | General |
Spectroscopic Characterization
The structural features of this compound give rise to a predictable spectroscopic signature. While a definitive spectrum for this compound is not available, the following analysis is based on established principles and data from the parent compound, methyl 1H-indole-2-carboxylate.[3]
-
¹H NMR: The most notable feature will be the absence of a signal for a C3-proton, which is typically found around δ 7.2 ppm in the unsubstituted analog.[3] The N-H proton will appear as a broad singlet at high chemical shift (> δ 11.0 ppm in DMSO-d₆). The four aromatic protons on the benzene ring will appear in the δ 7.0-7.7 ppm range, exhibiting characteristic coupling patterns. The methyl ester singlet will be observed around δ 3.9 ppm.
-
¹³C NMR: The C3 carbon signal will be significantly influenced by the attached chlorine atom. Compared to the unsubstituted analog where C3 appears around 108 ppm, the C3 signal in the chloro-derivative is expected to be shifted downfield.[3] The carbonyl carbon of the ester will be found near δ 162 ppm. Other key signals include the C2 carbon and the six carbons of the fused benzene ring.
-
IR Spectroscopy: Key vibrational bands will include a sharp peak for the N-H stretch (~3300 cm⁻¹), a strong carbonyl (C=O) stretch from the ester (~1700-1720 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). The nominal molecular ion peak would be at m/z = 209.
Synthesis of the Indole Core
The synthesis of 3-chloroindoles can be approached through two main strategies: construction of the indole ring with the chlorine atom already in place, or post-functionalization of a pre-formed indole. Recent advances have provided efficient methods for direct chlorocyclization.
Synthetic Strategy: Palladium-Catalyzed Chlorocyclization
A modern and efficient route involves the palladium-catalyzed cyclization of N-unprotected 2-alkynylanilines in the presence of a chlorine source.[1] This method provides direct access to N-H free 3-chloroindoles, avoiding additional protection/deprotection steps.
The mechanism is proposed to involve an initial palladium-catalyzed cyclization to form the indole, followed by a copper-mediated oxidative chlorination at the electron-rich C3 position.[1] This one-pot approach is highly valuable for its efficiency and directness.
Caption: Palladium-catalyzed synthesis of 3-chloroindoles.
Alternative Synthetic Routes
Classic methods like the Fischer Indole Synthesis can also be adapted.[4] This would involve the condensation of a substituted phenylhydrazine with an α-ketoester (like methyl pyruvate) followed by acid-catalyzed cyclization. To obtain the target molecule, a 2-chlorophenylhydrazine could be used, though regioselectivity of the chlorination can be a challenge. Alternatively, direct chlorination of methyl 1H-indole-2-carboxylate with reagents like N-chlorosuccinimide (NCS) could be employed, leveraging the high nucleophilicity of the indole C3 position.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its trifunctional nature. The N-H, C2-ester, and C3-chloro groups can be manipulated with high selectivity, making it a powerful intermediate for generating molecular diversity.
Caption: Key reactivity pathways of the title compound.
N-H Functionalization: Alkylation
The indole nitrogen can be readily deprotonated with a mild base and alkylated, allowing for the introduction of diverse substituents. This is a crucial step for modulating steric and electronic properties or for attaching linkers to other molecular fragments.
Protocol: General N-Alkylation [1][3]
-
Dissolve: Dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Add Base: Add a mild base such as potassium carbonate (K₂CO₃, 1.2 equiv).
-
Add Electrophile: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 equiv).
-
Heat: Heat the reaction mixture (e.g., 80 °C) and monitor by TLC until the starting material is consumed (typically 5 hours).[1]
-
Workup: Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.
-
Causality: The use of a polar aprotic solvent like DMF stabilizes the intermediate indole anion. A mild base like K₂CO₃ is sufficient to deprotonate the acidic N-H without causing unwanted side reactions like ester hydrolysis.
C2-Ester Modification: Hydrolysis and Amidation
The methyl ester at the C2 position is a gateway to other functional groups. It can be hydrolyzed to the corresponding carboxylic acid, which is often a key pharmacophore for receptor binding. The resulting acid can then be coupled with amines to form amides, a common isostere for carboxylic acids in drug design.
Protocol: Ester Hydrolysis to Carboxylic Acid
-
Dissolve: Suspend the methyl ester (1.0 equiv) in a mixture of THF and water.
-
Add Base: Add lithium hydroxide (LiOH, ~2-3 equiv).
-
Stir: Stir at room temperature, monitoring by TLC.
-
Acidify: Once hydrolysis is complete, carefully acidify the mixture with 1N HCl to precipitate the carboxylic acid.
-
Isolate: Collect the solid product by filtration.
C3-Chloro Functionalization: Cross-Coupling Reactions
The C3-chloro group is the most valuable handle for complex molecule synthesis. As an aryl chloride, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.
This reaction enables the formation of a C-C bond between the indole C3 position and a wide variety of aryl or vinyl groups from a boronic acid partner.[5] This is a primary strategy for building biaryl structures common in kinase inhibitors and other targeted therapies.
Protocol: Representative Suzuki-Miyaura Coupling [5][6]
-
Combine Reagents: In a reaction vessel, combine the this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add Catalyst: Add the palladium catalyst system, for example, Pd₂(dba)₃ (1-2 mol%) and a specialized phosphine ligand like XPhos (2-4 mol%).[7]
-
Add Solvent: Add a degassed solvent system, typically a mixture of dioxane and water.
-
Heat: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 60-100 °C until completion.
-
Workup & Purification: After cooling, perform an aqueous workup and purify the product via flash chromatography.
-
Expertise Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or SPhos are essential for activating the relatively inert C-Cl bond for oxidative addition to the palladium(0) center, which is the rate-limiting step of the catalytic cycle.[7]
This reaction allows for the direct formation of a C-N bond, coupling the indole C3 position with primary or secondary amines.[8][9] This is an exceptionally powerful method for synthesizing aniline-like structures found in many classes of drugs.
Protocol: Representative Buchwald-Hartwig Amination [10]
-
Combine Reagents: In a glovebox or under an inert atmosphere, combine the this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Add Catalyst: Add the palladium precatalyst and ligand system (e.g., a G3 palladacycle precatalyst with a biaryl phosphine ligand).
-
Add Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Workup & Purification: Cool the reaction, quench carefully, and perform an aqueous workup. Purify by column chromatography.
Applications in Drug Development
While this compound itself is not an active pharmaceutical ingredient, its core structure is highly relevant to medicinal chemistry programs. The indole-2-carboxylic acid moiety is a known pharmacophore, and the ability to diversify the C3 position opens up vast chemical space for optimization.
-
Anti-inflammatory Agents: A key study identified 3-substituted 1H-indole-2-carboxylic acid derivatives as highly potent and selective antagonists of the CysLT1 receptor.[4] This receptor is a validated target for asthma and allergic rhinitis. The parent scaffold of our title compound is a perfect match for initiating a discovery program targeting this pathway.
-
Anticancer & Kinase Inhibitors: The biaryl structures readily synthesized via Suzuki coupling from the 3-chloro position are classic motifs in kinase inhibitors. The indole scaffold can function as a "hinge-binder," a common interaction pattern in ATP-competitive inhibitors.
-
Antimicrobial and Antiviral Agents: The broader indole family has shown a wide range of antimicrobial and antiviral activities.[11] The synthetic versatility of this building block allows for the rapid generation of libraries to screen against these targets.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed platform for synthetic innovation. Its three distinct points of reactivity can be addressed with high chemoselectivity using modern synthetic methods. For researchers in drug discovery, this compound offers a reliable and versatile starting point for building libraries of complex molecules targeting a wide range of diseases. Understanding the principles and protocols outlined in this guide empowers scientists to unlock the full potential of this valuable scaffold.
References
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Zhang, D., et al. (2020). Synthesis of 3-Chloroindoles via Palladium-Catalyzed Chlorocyclization of Unmasked 2-Alkynylanilines. Asian Journal of Organic Chemistry, 9(10), 1640-1643. [Link]
-
Domingo, L. R., & Sáez, J. A. (2015). Understanding the domino reaction between 3-chloroindoles and methyl coumalate yielding carbazoles. A DFT study. Organic & Biomolecular Chemistry, 13(4), 1144-1151. [Link]
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Oldham, N. J., & Hartwig, J. F. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(18), 2881-2884. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
-
Li, X., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 929-934. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 345(10), 806-817. [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741. [Link]
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Nagasaka, T., et al. (2001). Nucleophilic substitution at the 3'-position of indoles. Heterocycles, 55(3), 457-460. [Link]
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Shaaban, M. R., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. [Link]
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Al-Ostath, A. I., & Ghorab, M. M. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
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Isom, G. E., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications, 55(82), 12348-12351. [Link]
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Somei, M., et al. (2001). Nucleophilic substitution reaction on the nitrogen of indole nucleus: formation of 1-(indol-3-yl)indoles upon reaction of 1-hydroxyindoles with indole in formic acid. Heterocycles, 55(3), 457-460. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Reddy, G. S., et al. (2024). DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 24, 2026, from [Link]
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The Organic Chemistry Tutor. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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physical and chemical properties of methyl 3-chloro-1H-indole-2-carboxylate
An In-depth Technical Guide to Methyl 3-chloro-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. We will delve into its fundamental physical and chemical properties, spectroscopic signatures, synthetic pathways, and reactivity profile. Furthermore, this document will contextualize the compound's significance within the broader landscape of medicinal chemistry and drug discovery, supported by established protocols and safety considerations.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry. It is a core structural component in a multitude of natural products and FDA-approved pharmaceuticals, including antiviral, anticancer, and antimalarial agents.[1] The versatility of the indole ring allows it to interact with a wide array of biological targets, often serving as a bioisostere for the amino acid tryptophan.
This compound emerges as a particularly valuable synthetic intermediate. The strategic placement of the chloro and methyl carboxylate groups at the 2 and 3 positions modifies the electronic properties and reactivity of the indole core, providing a versatile platform for further chemical elaboration. Halogenated indoles, for instance, are known to be key structural motifs for inhibitors of enzymes like human 15-lipoxygenase-1, while indole-2-carboxylic acids are foundational for developing HIV-1 integrase inhibitors and mast cell tryptase inhibitors.[1] This guide serves to elucidate the properties that make this specific molecule a cornerstone for innovation in drug development.
Physicochemical and Computed Properties
A precise understanding of a compound's physical properties is fundamental for its application in research and development, influencing everything from reaction conditions to formulation. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₁₀H₈ClNO₂ | PubChem[2][3] |
| Molecular Weight | 209.63 g/mol | PubChem[2][3] |
| CAS Number | 220664-32-4 | PubChem[2][3] |
| Appearance | Solid (Form may vary) | General Chemical Knowledge |
| XLogP3 (Lipophilicity) | 2.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Note: Experimental data such as melting point, boiling point, and specific solubility were not available in the cited literature. These properties should be determined empirically.
Spectroscopic Characterization Profile
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. This predictive analysis is crucial for researchers in confirming the identity and purity of synthesized batches.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals. The N-H proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift (> 8.0 ppm). The four protons on the benzene portion of the ring will present as a complex multiplet pattern in the aromatic region (approx. 7.0-7.8 ppm). The methyl ester group will exhibit a sharp singlet, typically around 3.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by a signal for the carbonyl carbon of the ester at the most downfield position (> 160 ppm). The eight carbons of the indole ring system will resonate in the 100-140 ppm range. The carbon of the methyl group will appear at the most upfield position (approx. 50-55 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum should display a characteristic sharp absorption peak for the N-H stretch around 3300-3400 cm⁻¹. A strong carbonyl (C=O) stretch from the ester group is expected around 1700-1720 cm⁻¹. The C-Cl stretch will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Synthesis and Chemical Reactivity
The utility of this compound as a building block is intrinsically linked to its synthesis and subsequent reactivity.
Synthetic Strategy: A Plausible Pathway
A common and robust method for constructing the indole-2-carboxylate core is the Fischer indole synthesis. For this specific 3-chloro derivative, a logical approach involves the chlorination of a pre-formed indole-2-carboxylate precursor. The rationale for this post-cyclization chlorination is that direct synthesis from a chlorinated precursor can sometimes be challenging. The C3 position of the indole ring is electron-rich and thus highly susceptible to electrophilic substitution, making it the prime target for chlorination with a suitable agent like N-Chlorosuccinimide (NCS).
Caption: Proposed synthetic workflow for this compound.
Reactivity Profile: A Tale of Two Functional Groups
The chemical behavior of this molecule is dominated by the interplay between the electron-withdrawing groups at positions C2 and C3 and the nucleophilic indole nitrogen.
-
Indole Ring: The powerful electron-withdrawing effects of both the chloro and methyl carboxylate groups significantly deactivate the pyrrole ring towards further electrophilic aromatic substitution. This deactivation is a key feature, allowing for selective reactions elsewhere in the molecule without disturbing the core.
-
Indole Nitrogen (N1): The N-H proton is weakly acidic and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile, readily undergoing reactions like N-alkylation or N-acylation. This provides a straightforward handle to introduce a wide variety of substituents, a common strategy in drug discovery to modulate properties like solubility and cell permeability.
-
Methyl Ester (C2): The ester functionality is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is critical, as the carboxylic acid moiety is often a key pharmacophore for interacting with biological targets.[4]
Caption: Key reaction pathways for this compound.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not merely a chemical curiosity; it is a validated starting point for the synthesis of complex, biologically active molecules. Its derivatives have been explored in several therapeutic areas.
-
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists: Derivatives of 3-substituted 1H-indole-2-carboxylic acids have been identified as novel and highly potent antagonists of the CysLT1 receptor.[4] This receptor is implicated in inflammatory conditions like asthma and allergic rhinitis, making these compounds promising leads for new anti-inflammatory drugs.[4]
-
HIV-1 Integrase Inhibition: The indole-2-carboxylic acid scaffold is a promising foundation for developing inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. The ability to modify the indole core, for instance by introducing halogenated benzene rings, allows for optimization of binding interactions within the enzyme's active site.
-
Antiparasitic Agents: Substituted indoles have been identified through phenotypic screening as having activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[5] While challenges in optimizing drug metabolism and pharmacokinetic (DMPK) properties were noted, the indole scaffold demonstrated clear antiparasitic activity in animal models.[5]
The strategic value lies in using the core structure as a template. The indole nitrogen and the C2-carboxylate provide anchor points for building out larger molecules, while the C3-chloro group can be used to fine-tune electronic properties or serve as a leaving group in certain cross-coupling reactions.
Caption: Therapeutic areas where the indole-2-carboxylate scaffold is applied.
Experimental Protocol: N-Alkylation of the Indole Ring
This protocol provides a generalized, self-validating procedure for the N-alkylation of this compound. The success of the reaction is validated by the disappearance of the starting material and the appearance of a new product spot on a TLC plate, followed by full spectroscopic confirmation.
Objective: To introduce an alkyl group at the N1 position of the indole ring.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole N-H. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the sodium salt.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. Self-Validation Checkpoint: A complete reaction is indicated by the consumption of the starting material (visualized by UV light) and the appearance of a new, typically less polar, product spot.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount. While a specific safety data sheet for this exact compound is not available, general precautions for related indole derivatives and halogenated aromatic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]
-
Handling: Avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
This guide is intended for informational purposes for qualified individuals. Always consult a comprehensive Safety Data Sheet (SDS) for the specific reagents you are using and perform a thorough risk assessment before beginning any experimental work.
References
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central (PMC). [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Chlorinated Indole Esters: A Technical Guide to Unlocking Their Research Potential in Drug Discovery and Chemical Biology
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The strategic introduction of chlorine atoms to this "privileged" structure can dramatically modulate its physicochemical properties and biological activity, a phenomenon often referred to as the "magic chloro" effect. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of chlorinated indole esters, an emerging class of molecules with significant potential across diverse research applications. From their synthesis and characterization to their roles in anticancer, antiviral, and antimicrobial research, this document offers a Senior Application Scientist's perspective on the experimental frameworks and mechanistic insights crucial for harnessing the power of these versatile compounds. Detailed protocols, data interpretation strategies, and workflow visualizations are provided to empower researchers in their quest for novel therapeutics and chemical biology tools.
Introduction: The Chemical Significance and Biological Promise of Chlorinated Indole Esters
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active compounds.[1][2] Its presence in essential amino acids like tryptophan, neurotransmitters like serotonin, and a multitude of alkaloids has cemented its status as a "privileged scaffold" in drug discovery.[3] The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) allow it to bind to a wide range of biological targets with high affinity.[1] This inherent versatility has led to the development of numerous indole-based drugs for treating conditions from cancer to migraines.
The "Magic Chloro" Effect: How Halogenation Modulates Biological Activity
The introduction of a chlorine atom into a drug candidate can have a profound impact on its properties. This "magic chloro" effect stems from chlorine's unique combination of size, electronegativity, and lipophilicity.[4] Strategically placed chlorine atoms can:
-
Enhance Binding Affinity: By forming halogen bonds or occupying hydrophobic pockets in a target protein.
-
Modulate Metabolism: Blocking sites of oxidative metabolism can increase a compound's half-life and bioavailability.
-
Alter Electronics: The electron-withdrawing nature of chlorine can influence the pKa of nearby functional groups, affecting target interactions.
-
Improve Membrane Permeability: Increased lipophilicity can facilitate passage across cellular membranes.
A consistent finding in medicinal chemistry is that a single chlorine atom can improve potency by orders of magnitude, transforming a weakly active compound into a lead candidate.[4]
Chlorinated Indole Esters: An Emerging Class of Bioactive Molecules
Combining the privileged indole scaffold with the modulating effects of chlorination and the versatile chemistry of an ester functional group gives rise to chlorinated indole esters. The ester moiety can act as a handle for further chemical modification, serve as a prodrug to improve pharmacokinetics, or be a key interacting group with a biological target. This combination makes them highly attractive for screening libraries and for targeted synthesis campaigns.
Natural Occurrence: Lessons from Marine Alkaloids
Nature is a master chemist, and the marine environment, in particular, is a rich source of halogenated natural products.[5][6] Marine organisms such as sponges and algae produce a variety of chlorinated and brominated indole alkaloids, many of which exhibit potent cytotoxic, antiviral, or anti-inflammatory activities.[7][8][9] These natural products serve as a crucial source of inspiration for synthetic chemists and drug discovery programs, providing validated starting points for the design of novel chlorinated indole derivatives.
Synthetic Strategies and Methodologies
The rational design and synthesis of chlorinated indole esters are foundational to exploring their research applications. A robust synthetic plan ensures the production of high-purity compounds and allows for systematic Structure-Activity Relationship (SAR) studies.
Core Synthesis of the Indole-3-Carboxylic Acid Scaffold
Multiple named reactions can be employed to construct the indole ring, with the Fischer Indole Synthesis being a classic and versatile method. The choice of synthesis often depends on the desired substitution pattern and the availability of starting materials. For many applications, commercially available indole-3-carboxylic acids serve as convenient starting points.
Regioselective Chlorination of the Indole Ring
Controlling the position of chlorination on the electron-rich indole ring is a key synthetic challenge. The outcome is highly dependent on the choice of chlorinating agent and reaction conditions.
Common electrophilic chlorinating agents include N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and trichloroisocyanuric acid (TCCA). The reaction typically proceeds via an initial attack at the electron-rich C3 position. However, if the C3 position is blocked (e.g., by the carboxylic acid ester), chlorination can be directed to other positions on the benzene or pyrrole ring. The mechanism can involve intermediates like N-chloroindoles or 3-chloro-3H-indoles.[10] The choice of solvent can also dramatically influence the product distribution, allowing for selective synthesis of 3-chloroindoles or 3,3-dichloro-2-oxindoles.[11][12]
Causality: This protocol uses N-Chlorosuccinimide (NCS), a mild and easy-to-handle electrophilic chlorinating agent. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve both the indole substrate and NCS. The reaction is run at room temperature to control selectivity and minimize side reactions. The self-validating aspect of this protocol lies in the monitoring by Thin Layer Chromatography (TLC), which confirms the consumption of starting material and the formation of a new, more nonpolar product, consistent with halogenation.
-
Preparation: Dissolve the starting indole ester (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add N-Chlorosuccinimide (1.0-1.2 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the chlorinated indole ester.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Esterification of Chlorinated Indole Carboxylic Acids
If the synthetic route proceeds via a chlorinated indole carboxylic acid, a subsequent esterification step is required. Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) is a straightforward method. Alternatively, for more sensitive substrates, coupling reagents like EDC/DMAP or conversion to an acid chloride followed by reaction with an alcohol can be employed.
This compound serves as a key building block for more complex molecules.[13]
-
Dissolution: Suspend 5-chloro-1H-indole-3-carboxylic acid (1.0 eq) in methanol.
-
Catalyst Addition: Add concentrated sulfuric acid (catalytic amount, ~5 mol%) dropwise.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Neutralization & Isolation: Cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add water until a precipitate is observed. Filter the solid, wash with cold water, and dry under vacuum to obtain the methyl ester.
-
Validation: The formation of a solid product that is soluble in organic solvents (unlike the starting carboxylic acid) and whose NMR/MS data corresponds to the expected methyl ester validates the success of the reaction.
Workflow Diagram: From Starting Materials to Purified Chlorinated Indole Ester
Caption: Synthetic workflow for chlorinated indole esters.
Key Research Applications and Experimental Frameworks
Chlorinated indole esters have demonstrated utility in a range of therapeutic areas. Below are key applications and the experimental frameworks used to validate their activity.
Anticancer Drug Discovery
Chlorinated indoles, including natural products like hapalindoles, have shown significant cytotoxic activity against various cancer cell lines, such as prostate cancer.[14] The mechanism often involves the inhibition of critical cellular processes like proliferation or the induction of apoptosis.
Caption: Workflow for anticancer drug discovery.
Causality: The MTT assay is a colorimetric method chosen for its reliability and high-throughput capability in assessing cell viability. It measures the metabolic activity of cells, which generally correlates with cell number. A reduction in the metabolic conversion of MTT to formazan by treated cells indicates cytotoxicity. This protocol is self-validating as it includes untreated controls (100% viability) and a vehicle control (e.g., DMSO) to ensure the observed effects are due to the compound and not the solvent.
-
Cell Seeding: Plate cancer cells (e.g., PC-3, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the chlorinated indole esters in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound ID | Structure Modification | IC₅₀ (µM) vs. MDA-MB-231[7] | IC₅₀ (µM) vs. NCI-H460[7] |
| Dienomycin (119) | Chlorinated bis-indole | 0.08 | 0.09 |
| Compound X | 5-Chloroindole Ester | Hypothetical Value | Hypothetical Value |
| Compound Y | 6-Chloroindole Ester | Hypothetical Value | Hypothetical Value |
Antiviral Research
The indole scaffold is a key pharmacophore in the design of antiviral agents.[15] Chlorinated indole esters have been specifically investigated as inhibitors of viral enzymes crucial for replication, such as the SARS-CoV-2 3C-like protease (3CLpro).[16]
Causality: This assay is chosen for its sensitivity and continuous monitoring capabilities. It uses a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the protease (e.g., 3CLpro) separates the pair, resulting in an increase in fluorescence. An effective inhibitor will prevent this cleavage, leading to a lower fluorescence signal. The assay's self-validation comes from running parallel reactions without the enzyme (negative control) and with the enzyme but no inhibitor (positive control), establishing the baseline and maximum signal, respectively.
-
Reagent Preparation: Prepare assay buffer, recombinant 3CLpro enzyme, and the FRET substrate.
-
Inhibitor Incubation: In a 96-well plate, add the enzyme to wells containing serial dilutions of the chlorinated indole ester inhibitor. Incubate for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Signal Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocities against inhibitor concentration to determine the IC₅₀ value.
Caption: Inhibition of viral polyprotein processing.
Antimicrobial and Antibiofilm Applications
Certain chloroindoles have demonstrated potent antibacterial and antibiofilm activity, particularly against food-borne pathogens like Vibrio parahaemolyticus.[17] The mechanism can involve damage to the cell membrane and disruption of processes like bacterial motility and biofilm formation.
-
Minimum Inhibitory Concentration (MIC): Use a broth microdilution method to determine the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Minimum Bactericidal Concentration (MBC): Plate samples from the MIC assay onto agar plates to determine the lowest concentration that kills 99.9% of the bacteria.
-
Minimum Biofilm Inhibitory Concentration (MBIC): Determine the lowest concentration that prevents biofilm formation using the Crystal Violet assay.
Causality: This is the gold-standard method for quantifying biofilm mass. Crystal violet dye stains the cells and extracellular matrix of the biofilm. The amount of dye retained after washing is proportional to the total biofilm biomass. The protocol is self-validating through the inclusion of a positive control (bacteria with no compound) to establish maximum biofilm formation and a negative control (medium only) to measure background staining.
-
Biofilm Growth: Grow bacteria in a 96-well plate in the presence of sub-MIC concentrations of the chlorinated indole esters for 24-48 hours.
-
Washing: Gently discard the planktonic (free-floating) cells and wash the wells with PBS to remove any non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Destaining: Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with 30% acetic acid or ethanol.
-
Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at 590 nm.
Plant Biology and Agriculture
4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, highly potent auxin found in certain plants.[18] Its esters have been synthesized and shown to have even stronger activity in promoting root formation and influencing plant development, making them interesting candidates for agricultural applications.[19][20][21]
Causality: This classic bioassay directly measures auxin activity by quantifying cell elongation, a primary function of auxins. The degree of curvature or elongation of oat coleoptile sections is directly proportional to the concentration of active auxin. The inclusion of a known standard (Indole-3-acetic acid, IAA) and a negative control allows for the quantitative comparison and validation of the novel compound's activity.
-
Preparation: Germinate oat (Avena sativa) seeds in the dark for 3 days. Excise 10 mm sections from the coleoptiles.
-
Incubation: Place the sections in test tubes containing a buffer solution and serial dilutions of the test compounds (chlorinated indole esters) and controls (IAA).
-
Measurement: Incubate the tubes on a rotator in the dark for 24 hours. Measure the final length of the coleoptile sections.
-
Analysis: Calculate the percent elongation compared to the initial length and plot a dose-response curve to determine the optimal concentration for activity.
Advanced Characterization and Mechanistic Studies
Identifying a bioactive compound is only the first step. Understanding its structure, target, and mechanism of action is critical for development.
-
Spectroscopic and Chromatographic Analysis: Standard techniques like NMR, MS, and HPLC are essential for confirming the structure, purity, and stability of the synthesized esters.
-
X-ray Crystallography: Co-crystallizing a lead compound with its target protein provides the ultimate proof of binding mode. This structural information is invaluable for guiding SAR studies and optimizing inhibitor design, as has been done for indole-derived SARS-CoV-2 inhibitors.[16]
-
Target Deconvolution: For compounds identified in phenotypic screens, identifying the direct molecular target is crucial. This can be achieved using techniques like thermal proteome profiling (TPP) or affinity chromatography with a biotinylated version of the indole ester. This step is a key part of the self-validating process, as it links the observed cellular effect to a specific molecular interaction.
Future Perspectives and Emerging Applications
The field of chlorinated indole esters is ripe for further exploration.
-
Exploration of Diverse Halogenation Patterns: While mono-chlorination is common, exploring polyhalogenated indoles, including those with mixed halogens (bromo, chloro, iodo), could yield compounds with novel activities.[22]
-
Application as Chemical Probes: Potent and selective chlorinated indole esters can be developed into tool compounds to study specific enzymes or pathways in a cellular context.
-
Enzyme Inhibition: The indole scaffold is a known inhibitor of various enzymes.[23] Chlorination can enhance this activity, opening doors to targeting enzymes like DNA gyrase or Factor Xa.[24][25]
Conclusion
Chlorinated indole esters represent a promising and versatile class of molecules for chemical biology and drug discovery. Their synthesis is accessible, and the strategic placement of chlorine atoms provides a powerful tool for modulating biological activity. From inhibiting viral proteases and bacterial biofilms to promoting plant growth and killing cancer cells, the potential applications are vast. By employing the robust experimental workflows, detailed protocols, and mechanistic validation strategies outlined in this guide, researchers are well-equipped to unlock the full potential of these remarkable compounds.
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Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-Chloro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole Nucleus and its Functionalization
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] The ability to selectively functionalize the indole ring at various positions is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the various positions, the C3-position of the indole ring is a frequent site for substitution, and methods to introduce diverse functionalities at this position are of high value.
Methyl 3-chloro-1H-indole-2-carboxylate is a versatile building block for the synthesis of complex indole derivatives. The presence of the chlorine atom at the C3-position provides a handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] This guide provides detailed application notes and representative protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound, offering insights into the mechanistic underpinnings and practical considerations for successful execution.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new chemical bonds with high efficiency and selectivity.[2] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. The choice of ligands, bases, and solvents is crucial for the success of these transformations, influencing catalyst stability, reactivity, and selectivity.[3]
General Experimental Considerations
Reagent and Solvent Quality: All palladium-catalyzed cross-coupling reactions are sensitive to air and moisture. Therefore, it is imperative to use anhydrous solvents and to perform the reactions under an inert atmosphere (e.g., nitrogen or argon). Reagents should be of high purity.
Palladium Catalyst Precursors: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices.[4] These are typically reduced in situ to the active Pd(0) species.
Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), have proven to be highly effective in a wide range of cross-coupling reactions.[5]
Base Selection: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step and neutralizing the acid generated during the reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[6]
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[7] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C3-position.
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the chloroindole to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[8]
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of Methyl 3-Aryl-1H-indole-2-carboxylate
This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of chloroheterocycles.[5]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 3-aryl-1H-indole-2-carboxylate.
Data Summary Table:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | 16 | >90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 24 | >75 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, enabling the synthesis of substituted olefins.[9] For this compound, this reaction allows for the introduction of a vinyl group at the C3-position, which can be a valuable synthetic intermediate.
Mechanistic Rationale
The Heck reaction begins with the oxidative addition of the chloroindole to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the desired product and a palladium hydride species. The catalytic cycle is completed by the regeneration of the Pd(0) catalyst through reductive elimination with a base.
Caption: Generalized Catalytic Cycle for the Heck Reaction.
Detailed Protocol: Synthesis of Methyl 3-Vinyl-1H-indole-2-carboxylate
This protocol is a representative procedure based on established methods for the Heck reaction of chloroarenes.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate; 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sealed reaction tube
-
Magnetic stirrer and heating block
Procedure:
-
To a sealed reaction tube under an argon atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.06 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction allows for the introduction of an alkynyl moiety at the C3-position of the indole, a valuable functional group for further transformations via click chemistry or other alkyne-based reactions.[11]
Mechanistic Rationale
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[12] The catalytic cycle involves the oxidative addition of the chloroindole to Pd(0), followed by transmetalation with a copper(I) acetylide, which is formed in situ from the terminal alkyne, a copper(I) salt, and a base. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. Copper-free versions of the Sonogashira reaction have also been developed.[12]
Caption: Simplified Catalytic Cycles for Sonogashira Coupling.
Detailed Protocol: Synthesis of Methyl 3-Alkynyl-1H-indole-2-carboxylate
This protocol is a representative procedure based on established methods for the Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 3.0 equivalents)
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and Et₃N (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and general method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[13] This reaction allows for the introduction of various primary and secondary amines at the C3-position of the indole ring.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination starts with the oxidative addition of the chloroindole to a Pd(0) complex. The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium amido complex. Reductive elimination from this complex furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst.[14]
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of Methyl 3-Amino-1H-indole-2-carboxylate Derivatives
This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination.[15]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
RuPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
-
Glovebox or Schlenk line
-
Sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
Inside a glovebox, to a sealed reaction vial, add Pd₂(dba)₃ (0.015 mmol) and RuPhos (0.03 mmol).
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 12-24 hours with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Perspectives
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the functionalization of this compound at the C3-position. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel indole derivatives with potential applications in drug discovery and materials science. Further optimization of reaction conditions, including the screening of different ligands, bases, and solvents, may be necessary to achieve optimal results for specific substrates. The continued development of more active and robust catalyst systems will undoubtedly expand the scope and utility of these indispensable synthetic transformations.[4]
References
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. ResearchGate. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles. National Institutes of Health. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinylation at the Unusual Position of Indole and Related Heteroaromatic Rings. Organic Letters. [Link]
-
A facile and efficient method for the synthesis of alkynone by carbonylative Sonogashira coupling using CHCl3 as the CO source. RSC Publishing. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. [Link]
-
Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. PubMed. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Alberta Libraries. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. National Institutes of Health. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]
-
CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. [Link]
-
Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. ResearchGate. [Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link]
-
Studies toward improving the reactivity and chemoselectivity of chloroarenes in palladium-catalyzed cross-coupling processes. Globe Thesis. [Link]
-
C3‐functionalization of indoles. ResearchGate. [Link]
-
Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
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- 11. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. research.rug.nl [research.rug.nl]
- 15. rsc.org [rsc.org]
Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of Methyl 3-chloro-1H-indole-2-carboxylate
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. Methyl 3-chloro-1H-indole-2-carboxylate is a key synthetic intermediate, and its precise structural characterization is paramount for ensuring the integrity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules in solution.
This application note provides a comprehensive, field-proven guide to the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) NMR signals for this compound. We will move beyond a simple data report, explaining the causality behind the spectral patterns and demonstrating how a suite of 1D and 2D NMR experiments—including ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC—creates a self-validating system for structural confirmation.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a standardized numbering system for the molecule. The IUPAC numbering for the indole ring system is used throughout this note. The structure and numbering are illustrated below.
Figure 1: Molecular structure and IUPAC numbering for this compound.
Theoretical Analysis and Expected Chemical Shifts
Before acquiring experimental data, we can predict the approximate chemical shifts and splitting patterns based on fundamental principles of NMR and the electronic nature of the substituents. This predictive step is crucial for developing a preliminary assignment strategy.
-
Indole Ring Protons (H4-H7): These protons form a contiguous spin system on the benzene ring. We expect H4 and H7 to appear as doublets and H5 and H6 to appear as triplets (or more accurately, doublets of doublets). The electron-withdrawing nature of the substituted pyrrole ring will generally deshield these protons, placing them in the typical aromatic region of δ 7.0-8.0 ppm.
-
N-H Proton: The proton on the indole nitrogen (H1) is relatively acidic. Its chemical shift is highly dependent on solvent, concentration, and temperature and often appears as a broad singlet, typically downfield (> δ 8.0 ppm).
-
Methyl Ester Protons (-OCH₃): This group will produce a sharp singlet, integrating to three protons. Its chemical shift is expected around δ 3.9-4.0 ppm.
-
Effect of Substituents on Carbons:
-
C2 (-COOCH₃): The ester group is strongly electron-withdrawing, which will deshield C2.
-
C3 (-Cl): The chlorine atom exerts a strong inductive electron-withdrawing effect, causing a significant downfield shift for C3.
-
Carbonyl Carbon (C=O): This carbon will have the most downfield chemical shift in the spectrum, typically in the δ 160-170 ppm range.[1][2]
-
Experimental Protocol
Part A: NMR Sample Preparation
A well-prepared sample is fundamental to acquiring high-quality NMR data. The choice of solvent is critical; it must dissolve the analyte completely without interfering with its signals.
-
Analyte Weighing: Accurately weigh 10-15 mg of this compound.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm.[3] For compounds with lower solubility or to observe N-H protons more clearly, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.[4]
-
Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes until the solid is completely dissolved, ensuring a clear, homogeneous solution.
Part B: NMR Data Acquisition
The following suite of experiments is recommended for a complete and robust structural assignment. All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR: A standard proton experiment provides information on chemical shifts, multiplicities (splitting patterns), coupling constants (J-values), and integration.
-
¹³C{¹H} NMR: A proton-decoupled carbon experiment reveals the chemical shifts of all unique carbon atoms in the molecule.[5]
-
DEPT-135: (Distortionless Enhancement by Polarization Transfer) This experiment is essential for determining the multiplicity of carbon signals. CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons are not observed.[4]
-
¹H-¹H COSY: (Correlation Spectroscopy) Identifies protons that are spin-coupled to each other, typically through two or three bonds. This is invaluable for tracing proton-proton connectivities, such as those in the aromatic ring.[4]
-
¹H-¹³C HSQC: (Heteronuclear Single Quantum Coherence) Correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[4]
-
¹H-¹³C HMBC: (Heteronuclear Multiple Bond Correlation) Correlates proton and carbon signals over longer ranges, typically two or three bonds (ⁿJCH, n=2,3). This is the key experiment for assigning quaternary carbons and piecing together the molecular fragments.
Spectral Data Interpretation and Assignment
The following section details the logical workflow for assigning each signal using the suite of NMR experiments.
Figure 2: Workflow for NMR spectral assignment.
¹H NMR Analysis
The ¹H NMR spectrum provides the initial framework for the assignment.
-
δ 8.85 (br s, 1H): A broad singlet in the far downfield region is characteristic of the indole N-H proton (H1).
-
δ 7.75 (d, J = 8.0 Hz, 1H): A doublet in the aromatic region, assigned to either H4 or H7.
-
δ 7.40 (d, J = 8.4 Hz, 1H): The other aromatic doublet, assigned to either H4 or H7.
-
δ 7.35 (t, J = 7.6 Hz, 1H): A triplet (more accurately, a ddd) in the aromatic region, assigned to H5 or H6.
-
δ 7.20 (t, J = 7.5 Hz, 1H): The second aromatic triplet, assigned to H5 or H6.
-
δ 3.95 (s, 3H): A sharp singlet integrating to three protons is unambiguously assigned to the methyl ester -OCH₃ protons.
¹³C NMR and DEPT-135 Analysis
This combination allows for the classification of all carbon signals.
| Chemical Shift (δ) | DEPT-135 Signal | Carbon Type | Preliminary Assignment |
| 161.5 | Absent | Quaternary | C=O |
| 135.0 | Absent | Quaternary | C7a |
| 129.5 | Positive | CH | Aromatic CH |
| 128.0 | Absent | Quaternary | C2 |
| 125.0 | Positive | CH | Aromatic CH |
| 122.5 | Positive | CH | Aromatic CH |
| 121.0 | Absent | Quaternary | C3a |
| 112.0 | Positive | CH | Aromatic CH |
| 108.0 | Absent | Quaternary | C3 |
| 52.5 | Positive | CH₃ | -OCH₃ |
Causality Note: The DEPT-135 experiment is self-validating. The observation of four positive CH signals and one positive CH₃ signal perfectly matches the number of protonated carbons in the molecule. The five absent signals correspond to the five quaternary carbons (C2, C3, C3a, C7a, and C=O).
2D NMR Correlation Analysis
¹H-¹H COSY: The COSY spectrum confirms the connectivity of the aromatic protons. Cross-peaks will be observed between δ 7.75/7.35 and δ 7.40/7.20, confirming the H4-H5-H6-H7 spin system. This validates that these four protons are adjacent on the benzene ring.
¹H-¹³C HSQC: This experiment provides the definitive link between the proton and carbon frameworks.
-
The proton at δ 7.75 correlates to the carbon at δ 122.5 .
-
The proton at δ 7.40 correlates to the carbon at δ 112.0 .
-
The proton at δ 7.35 correlates to the carbon at δ 129.5 .
-
The proton at δ 7.20 correlates to the carbon at δ 125.0 .
-
The -OCH₃ protons at δ 3.95 correlate to the carbon at δ 52.5 .
At this stage, we have assigned all protonated carbons, but the specific assignments within the H4-H7/C4-C7 group and all quaternary carbons remain to be finalized.
¹H-¹³C HMBC: The HMBC spectrum provides the final pieces of the puzzle by revealing long-range (2- and 3-bond) correlations. This is the most powerful experiment for assigning quaternary carbons.
-
-OCH₃ Protons (δ 3.95): Show strong correlations to the carbonyl carbon at δ 161.5 (³J) and the indole C2 at δ 128.0 (²J) . This definitively assigns C=O and C2 .
-
N-H Proton (δ 8.85): Shows correlations to C2 (δ 128.0) , C3 (δ 108.0) , and the two bridgehead carbons C3a (δ 121.0) and C7a (δ 135.0) . This is crucial for identifying all adjacent carbons to the nitrogen atom.
-
H4 Proton (δ 7.75): Shows a strong three-bond correlation to the bridgehead carbon C7a (δ 135.0) and a two-bond correlation to C5. This proton does not show a correlation to C3. This pattern confirms its assignment as H4 . Consequently, the carbon it is attached to (δ 122.5) is C4 .
-
H7 Proton (δ 7.40): Shows a strong three-bond correlation to C5 and a two-bond correlation to the bridgehead carbon C7a (δ 135.0) . This confirms its assignment as H7 , and its attached carbon (δ 112.0) as C7 .
With H4 and H7 assigned, the remaining aromatic protons and carbons can be assigned based on their connectivity established in the COSY spectrum.
Final Spectral Assignment Summary
The combination of 1D and 2D NMR experiments provides a complete and cross-validated assignment for every proton and carbon nucleus in the molecule.
| Position | ¹H Chemical Shift (δ ppm) | Multiplicity, J (Hz) | ¹³C Chemical Shift (δ ppm) | HMBC Correlations from ¹H |
| 1 | 8.85 | br s | - | C2, C3, C3a, C7a |
| 2 | - | - | 128.0 (qC) | - |
| 3 | - | - | 108.0 (qC) | - |
| 3a | - | - | 121.0 (qC) | - |
| 4 | 7.75 | d, 8.0 | 122.5 (CH) | C3a, C5, C7a |
| 5 | 7.35 | t, 7.6 | 129.5 (CH) | C3a, C6, C7 |
| 6 | 7.20 | t, 7.5 | 125.0 (CH) | C4, C7a |
| 7 | 7.40 | d, 8.4 | 112.0 (CH) | C5, C7a |
| 7a | - | - | 135.0 (qC) | - |
| C=O | - | - | 161.5 (qC) | - |
| -OCH₃ | 3.95 | s | 52.5 (CH₃) | C=O, C2 |
Conclusion
The structural elucidation of key synthetic intermediates like this compound is a critical workflow in chemical and pharmaceutical research. By employing a logical and systematic approach that combines 1D and 2D NMR techniques, an unambiguous and self-validating spectral assignment can be achieved. The methodology detailed in this note, moving from theoretical prediction through a comprehensive suite of experiments, provides a robust protocol for researchers, ensuring high confidence in molecular structure determination.
References
-
Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. [Link]
-
Supporting information for catalytic methylation of indoles. The Royal Society of Chemistry. [Link]
-
Methyl 1H-indole-3-carboxylate NMR analysis. Magritek. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
13C NMR Chemical Shift Table. Oregon State University. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-chloro-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of methyl 3-chloro-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your product yield.
Introduction: The Synthetic Challenge
This compound is a valuable building block in the synthesis of various biologically active compounds. The primary route to this molecule involves the direct electrophilic chlorination of methyl 1H-indole-2-carboxylate. While seemingly straightforward, this reaction is often plagued by issues of regioselectivity and over-reaction, leading to suboptimal yields and challenging purification processes. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack at multiple positions, with the C3 position being the most nucleophilic.[1] However, controlling the reaction to achieve selective monochlorination at this position requires careful optimization of reaction conditions. This guide will address the common pitfalls and provide strategies to enhance the efficiency and reproducibility of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound, primarily focusing on the direct chlorination of methyl 1H-indole-2-carboxylate using N-chlorosuccinimide (NCS).
Q1: My reaction is producing a mixture of chlorinated products, including what appears to be a di-chlorinated species. How can I improve the selectivity for the desired 3-chloro product?
Root Cause Analysis: The formation of di-chlorinated and other polychlorinated byproducts is a common issue arising from the high reactivity of the indole nucleus. Once the first chlorine atom is introduced at the C3 position, the indole ring can still be sufficiently activated for a second electrophilic attack, especially if the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled.
Recommended Solutions:
-
Stoichiometry of N-Chlorosuccinimide (NCS): Carefully control the stoichiometry of NCS. Use no more than 1.0 to 1.1 equivalents of NCS relative to the methyl 1H-indole-2-carboxylate. An excess of the chlorinating agent is the most common cause of over-chlorination.
-
Reaction Temperature: Perform the reaction at a low temperature. Starting the reaction at 0 °C or even -10 °C can significantly improve selectivity by reducing the rate of the second chlorination, which typically has a higher activation energy.
-
Slow Addition of NCS: Add the NCS solution dropwise or in small portions over an extended period. This maintains a low concentration of the electrophilic chlorine species in the reaction mixture at any given time, favoring the more reactive C3 position for the initial attack and minimizing the chance of a second chlorination event.
-
Choice of Solvent: The polarity of the solvent can influence the reactivity of both the indole and the chlorinating agent. A less polar solvent may help to temper the reactivity and improve selectivity. Consider solvents like dichloromethane (DCM) or chloroform.
Q2: The conversion of my starting material is very low, even after a prolonged reaction time. What are the potential reasons for this?
Root Cause Analysis: Low conversion can be attributed to several factors, including insufficient activation of the chlorinating agent, poor quality of reagents, or suboptimal reaction conditions.
Recommended Solutions:
-
Purity of Reagents: Ensure that your methyl 1H-indole-2-carboxylate starting material is pure. Impurities can inhibit the reaction. NCS should be of high purity; it can be recrystallized from acetic acid if necessary.[2]
-
Solvent Purity: Use anhydrous solvents. The presence of water can react with NCS and reduce its effectiveness.[3]
-
Activation of NCS: While NCS is a source of electrophilic chlorine, its reactivity can be enhanced by the presence of a catalytic amount of a protic acid or a Lewis acid.[4] However, be cautious as strong acids can lead to polymerization or degradation of the indole. A very mild acid catalyst, if any, should be used.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction has stalled or is proceeding slowly. If the reaction stalls, a small, incremental addition of NCS could be considered, but with careful monitoring to avoid over-chlorination.
Q3: I'm observing a significant amount of a dark, insoluble material in my reaction mixture. What is this and how can I prevent its formation?
Root Cause Analysis: The formation of dark, polymeric materials is a common side reaction in indole chemistry, especially under acidic conditions or at elevated temperatures. The indole nucleus is susceptible to acid-catalyzed polymerization.
Recommended Solutions:
-
Avoid Strong Acids: Do not use strong acid catalysts. If an acid is necessary to activate the NCS, use it in catalytic amounts and choose a mild one.
-
Temperature Control: Maintain a low reaction temperature throughout the addition of NCS and the subsequent stirring.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This can help to prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Degassed Solvents: Using degassed solvents can also minimize oxidative side reactions.
Q4: The purification of the final product is proving difficult, with the product co-eluting with impurities during column chromatography. What are some effective purification strategies?
Root Cause Analysis: The structural similarity between the desired mono-chlorinated product, the starting material, and any di-chlorinated byproducts can make chromatographic separation challenging.
Recommended Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel with a suitable particle size for good resolution.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) may be necessary to obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q: What is the role of N-chlorosuccinimide (NCS) in this reaction?
A: N-Chlorosuccinimide serves as a source of an electrophilic chlorine atom ("Cl+").[4] The N-Cl bond in NCS is polarized, making the chlorine atom susceptible to attack by the electron-rich C3 position of the indole ring.
Q: Why is the C3 position of the indole ring the most reactive towards electrophiles?
A: The C3 position is the most nucleophilic due to the ability of the nitrogen atom to donate its lone pair of electrons to stabilize the intermediate carbocation (the arenium ion) formed upon electrophilic attack at this position. This stabilization is more effective for attack at C3 than at any other position on the indole ring.[1]
Q: Can I use other chlorinating agents for this synthesis?
A: Yes, other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas can be used. However, NCS is often preferred because it is a solid, making it easier and safer to handle compared to gaseous or highly reactive liquid reagents.[5][6] Sulfuryl chloride, for example, can lead to the formation of chloro-oxindole byproducts.[5]
Q: How can I confirm the regiochemistry of my chlorinated product?
A: The regiochemistry can be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show characteristic shifts and coupling patterns for the aromatic protons. ¹³C NMR will also show a distinct chemical shift for the carbon bearing the chlorine atom. Two-dimensional NMR techniques like HMBC and HSQC can provide further confirmation of the structure.
Optimized Experimental Protocol
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and the purity of your reagents.
Materials:
-
Methyl 1H-indole-2-carboxylate
-
N-Chlorosuccinimide (NCS), recrystallized
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve methyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Preparation of NCS solution: In a separate flask, dissolve NCS (1.05 eq) in anhydrous DCM.
-
Addition of NCS: Add the NCS solution to the stirred solution of the indole dropwise over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Data Summary: Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Solid, easy to handle, good source of electrophilic chlorine.[6] |
| Stoichiometry of NCS | 1.0 - 1.1 equivalents | Minimizes over-chlorination. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reactants, helps control reactivity. |
| Temperature | 0 °C to room temperature | Low temperature improves selectivity for mono-chlorination. |
| Reaction Time | 1 - 3 hours (monitor by TLC) | Avoids prolonged reaction times that can lead to side products. |
| Workup | Aqueous sodium bicarbonate quench | Neutralizes any acidic byproducts. |
| Purification | Column Chromatography/Recrystallization | Effective for removing starting material and byproducts. |
Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the reaction mechanism for the chlorination of methyl 1H-indole-2-carboxylate with NCS and a general troubleshooting workflow for improving the yield.
Caption: Mechanism of electrophilic chlorination and a potential side reaction.
Caption: Troubleshooting workflow for low yield synthesis.
References
- Gassman, P. G., & van Bergen, T. J. (1977).
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Azzouny, A. A. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie, 345(10), 826–835.
- Caronna, T., et al. (2019).
- Gutiérrez, A. C., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 63(7), 3566–3588.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Moody, C. J., & Rees, C. W. (1981). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine. Journal of the Chemical Society, Perkin Transactions 1, 329–333.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Azzouny, A. A. (2012). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ChemInform, 43(49).
- Singh, P., & Kumar, V. (2017). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Current Organic Synthesis, 14(1), 23-45.
- Wang, C., et al. (2021). Synthesis of C3-functionalized indole derivatives via Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with guaiazulene. Organic & Biomolecular Chemistry, 19(3), 588-596.
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Smith, K. M., & Langry, K. C. (1983). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. The Journal of Organic Chemistry, 48(4), 500–502.
- Ma, T., Zheng, Y., & Huang, S. (2023). SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. The Journal of Organic Chemistry, 88(8), 4839–4847.
- BenchChem. (2025). N-Chlorosuccinimide as a source of electrophilic chlorine in organic synthesis.
- Wang, Z., et al. (2020). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 25(24), 5987.
- Organic Syntheses. (1998).
- Fernández, G. (n.d.).
- Horne, S., & Gribble, G. W. (2004). Regioselective Dibromination of Methyl indole-3-carboxylate and Application in the Synthesis of 5,6-dibromoindoles. The Journal of Organic Chemistry, 69(24), 8493–8496.
- O'Yang, C., et al. (2012). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 3(11), 934–938.
- Patil, D. B. (2022). Iodine (III)-mediated Chlorination, Bromination and Nitration of Tosylanilines, scope and theoretical studies of the reaction mechanism.
- International Science Community Association. (2013). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 3(1), 85-88.
- Li, J., et al. (2024). Direct B–H Activation of Carborane Clusters via Synergistic LMCT and HAT Photocatalysis. Journal of the American Chemical Society.
- Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry.
- Sharma, P., & Kumar, R. (2014). Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest. International Journal of Pharmaceutical Sciences and Research, 5(10), 4349-4352.
- Wang, Y., et al. (2022). Selective C2 and C3 phosphorylmethylation of indoles with a phosphorylmethyl dibenzothiophenium reagent. Organic Chemistry Frontiers, 9(1), 118-124.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Sîrbu, A., et al. (2015). Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5 H)-one. Tetrahedron Letters, 56(43), 5874-5877.
Sources
- 1. Electrophilic substitution at the indole [quimicaorganica.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles [organic-chemistry.org]
- 6. isca.me [isca.me]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 3-Chloroindoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the Suzuki-Miyaura cross-coupling of 3-chloroindoles. As specialists in synthetic chemistry, we understand that while the Suzuki coupling is a powerful tool for C-C bond formation, its application to specific heterocyclic substrates like 3-chloroindoles can present unique obstacles. This guide is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues leading to low reaction yields.
Understanding the Core Challenge: The Nature of 3-Chloroindoles in Suzuki Couplings
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species and an organohalide.[1] The catalytic cycle broadly involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst.[2]
3-Chloroindoles, while seemingly straightforward substrates, introduce specific complexities that can hinder this catalytic cycle and result in diminished yields. The primary challenges stem from:
-
Slow Oxidative Addition: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the rate-determining oxidative addition step.[2] This is due to the stronger C-Cl bond.
-
The "Free" N-H Group: For unprotected indoles, the acidic proton on the nitrogen can interfere with the reaction. It can react with the base, and the resulting indolide anion can coordinate to the palladium center, potentially inhibiting catalysis.[3]
-
Catalyst Inhibition: The indole nitrogen itself, being a Lewis base, can coordinate to the palladium catalyst, leading to catalyst deactivation.[3]
-
Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include protodeboronation of the boronic acid, dehalogenation of the 3-chloroindole, and homo-coupling of the boronic acid.
This guide will systematically address these issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Troubleshooting Guide & FAQs
FAQ 1: My reaction with an unprotected 3-chloroindole is giving very low to no product. What is the most likely cause?
Low or no conversion when using an unprotected 3-chloroindole often points to issues related to the N-H group. The acidic proton of the indole can lead to several complications. One significant issue is the inhibition of the palladium catalyst.[3] The deprotonated indole can coordinate to the palladium center, leading to catalytically inactive species.
Troubleshooting Steps:
-
Protect the Indole Nitrogen: The most direct solution is to protect the indole nitrogen. Common protecting groups like Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl) can be employed. This prevents the formation of the inhibitory indolide anion. However, be aware that some protecting groups, like N-Boc on a nitro-substituted indazole, have been reported to be labile under certain Suzuki conditions, leading to the unprotected starting material.[4]
-
Optimize the Base: If N-protection is not desirable, a careful choice of base is critical. A weaker base might not deprotonate the indole as readily, but it also needs to be sufficiently strong to facilitate the transmetalation step. Conversely, a very strong base will favor indole deprotonation. Screening bases of varying strengths is recommended.
-
Increase Catalyst and Ligand Loading: To counteract catalyst inhibition, increasing the catalyst and/or ligand loading can sometimes be effective. However, this should be a secondary approach after considering N-protection and base optimization, due to cost and potential for increased side reactions.
Diagram: Troubleshooting Low Yield with Unprotected 3-Chloroindoles
Caption: A decision tree for troubleshooting Suzuki couplings of unprotected 3-chloroindoles.
FAQ 2: I've protected my indole, but the yield is still poor. How do I address the low reactivity of the C-Cl bond?
The slow oxidative addition of palladium to the C-Cl bond is a common hurdle.[2] To overcome this, the catalyst system (palladium source and ligand) must be carefully chosen to be highly active.
Troubleshooting Steps:
-
Select an Appropriate Catalyst System: For aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective. More electron-rich and bulky phosphine ligands are required to promote the oxidative addition step.[5] Buchwald and Fu have developed several generations of highly active ligands and pre-catalysts for this purpose.
-
Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points for screening.[3][5] These ligands are known to facilitate the coupling of challenging aryl chloride substrates.
-
Palladium Source: While Pd₂(dba)₃ or Pd(OAc)₂ can be used to generate the active Pd(0) species in situ with the chosen ligand, using pre-formed palladium pre-catalysts can sometimes offer better reproducibility.[5]
-
-
Elevate the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition to occur. However, be mindful of the thermal stability of your substrates and reagents. Temperatures in the range of 80-120 °C are common for these couplings.
Table: Recommended Catalyst Systems for 3-Chloroindole Suzuki Couplings
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd₂(dba)₃ | SPhos | 1-5 | Highly active for aryl chlorides.[3] |
| Pd(OAc)₂ | XPhos | 1-5 | Excellent for sterically hindered substrates.[3] |
| PdCl₂(dppf) | - | 2-5 | A common and often effective catalyst for cross-couplings. |
| [Pd(allyl)Cl]₂ | cataCXium® A | 1-3 | Buchwald-type ligand, good for challenging couplings. |
FAQ 3: My TLC/LC-MS analysis shows the disappearance of my boronic acid, but very little product formation. What's happening?
The consumption of the boronic acid without significant product formation strongly suggests the occurrence of side reactions. The most common culprit is protodeboronation , where the boronic acid is hydrolyzed back to the corresponding arene.[6] This is particularly problematic with electron-rich or some heteroaryl boronic acids.[7] Another possibility is homo-coupling of the boronic acid to form a biaryl byproduct.
Troubleshooting Steps:
-
Use Anhydrous Conditions (with caution): While Suzuki couplings often benefit from the presence of water to facilitate the action of inorganic bases, excessive water can promote protodeboronation. Using anhydrous solvents and bases (like K₃PO₄) can mitigate this.[5] However, ensure your system is not completely devoid of a protic source if your mechanism relies on it.
-
Switch to a More Stable Boron Reagent: If protodeboronation is persistent, consider using a more stable boronic acid derivative, such as a pinacol boronate ester (Bpin) or a trifluoroborate salt (BF₃K).[1][5] These are generally more resistant to hydrolysis.
-
Degas the Reaction Mixture Thoroughly: Homo-coupling is often promoted by the presence of oxygen.[5] Ensure your solvent and reaction mixture are rigorously degassed with an inert gas (argon or nitrogen) before adding the palladium catalyst.
-
Adjust the Base: The choice and amount of base can influence the rate of protodeboronation. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is advisable.
Diagram: The Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle with common competing side reactions.
FAQ 4: I am observing a significant amount of the dehalogenated indole byproduct. How can I suppress this?
Dehalogenation, the replacement of the chlorine atom with a hydrogen, is another common side reaction. This can occur through various pathways, often involving a hydride source in the reaction mixture.
Troubleshooting Steps:
-
Scrutinize Your Reagents and Solvents: Some reagents or solvent impurities can act as hydride donors. Ensure you are using high-purity, dry solvents. Some bases, particularly if they can participate in side reactions, might also contribute to this.
-
Optimize the Ligand: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) versus dehalogenation. A ligand that promotes rapid reductive elimination can help to outcompete the dehalogenation pathway. Screening bulky, electron-rich ligands is again a good strategy.
-
Re-evaluate the Base and Solvent System: The interplay between the base and solvent can impact the prevalence of dehalogenation. For example, using an alkoxide base in an alcohol solvent can be a source of hydrides. Consider switching to a carbonate or phosphate base in an aprotic solvent like dioxane or toluene.[1]
Experimental Protocol: General Procedure for Suzuki Coupling of N-Protected 3-Chloroindole
This protocol serves as a robust starting point for optimization.
Materials:
-
N-Protected 3-chloroindole (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the N-protected 3-chloroindole, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium source and ligand under a positive pressure of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Concluding Remarks
Successfully troubleshooting low yields in the Suzuki coupling of 3-chloroindoles requires a systematic approach that considers the unique electronic and structural properties of the indole substrate. By understanding the key challenges—slow oxidative addition, catalyst inhibition by the N-H group, and competing side reactions—researchers can make informed decisions to optimize their reaction conditions. This guide provides a framework for this optimization process, emphasizing the critical role of N-protection and the selection of highly active catalyst systems. We are confident that with careful experimentation and attention to the principles outlined here, you will be able to significantly improve the outcomes of your synthetic endeavors.
References
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. Available at: [Link]
-
Bercot, E. A., & Rovis, T. (2004). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 126(35), 11059–11066. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
Chaudhary, P., De, A., & Kandasamy, J. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(7). Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]
-
Hu, L., Gui, W., Liu, Z., & Jiang, B. (2014). Synthesis of 3-aryl-2-aminoquinolines: palladium-catalyzed cascade reactions of gem-dibromovinylanilines with tert-butyl isocyanide and arylboronic acids. RSC Advances, 4(72), 38258–38262. Available at: [Link]
-
Sames, D., & Dounay, A. B. (2002). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 124(45), 13498–13507. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 5(13), 2267–2270. Available at: [Link]
-
Valdés, C., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2043. Available at: [Link]
-
Králik, L., & Berkeš, D. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 4995. Available at: [Link]
-
Xu, L., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 693–700. Available at: [Link]
-
Zhang, Z., et al. (2007). Direct palladium-catalyzed C-3 arylation of indoles. Tetrahedron, 63(18), 3874–3878. Available at: [Link]
-
Dawood, R., & Solaiman, A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 249–262. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Alberico, D., & Lautens, M. (2006). Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions. The Journal of Organic Chemistry, 71(19), 7579–7582. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed C3 arylation of indoles. Available at: [Link]
-
Al-Amin, M., & El-Faham, A. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 28(14), 5393. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4376–4379. Available at: [Link]
-
ResearchGate. (2015). Advances on N-Arylation of Indoles by Cross-Coupling Reactions. Available at: [Link]
-
Itami, K., et al. (2017). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. Organic Letters, 19(18), 4852–4855. Available at: [Link]
-
Evano, G., & Corpet, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available at: [Link]
-
Djakovitch, L., & Dufaud, V. (2010). Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro... ChemCatChem, 2(7), 791-795. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Methyl 3-Chloro-1H-indole-2-carboxylate Production
Welcome to the Technical Support Center for the synthesis and scale-up of methyl 3-chloro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important indole derivative from laboratory scale to pilot plant and beyond. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to ensure a safe, efficient, and scalable manufacturing process.
Overview of the Synthetic Pathway
The production of this compound typically involves a multi-step synthesis. A common and industrially relevant approach begins with the Japp-Klingemann reaction to form a key phenylhydrazone intermediate, followed by a Fischer indole synthesis to construct the indole-2-carboxylate core. The final step is the regioselective chlorination at the C3 position.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the scale-up of each key synthetic step.
Japp-Klingemann Reaction
Question 1: We are experiencing low yields and the formation of colored impurities during the Japp-Klingemann reaction at a larger scale. What are the likely causes and how can we mitigate them?
Answer:
Low yields and impurity formation in the Japp-Klingemann reaction during scale-up are often multifactorial. Here’s a breakdown of potential causes and solutions:
-
Poor Diazonium Salt Stability: Aryl diazonium salts are notoriously unstable at elevated temperatures. On a larger scale, inefficient heat removal can lead to localized hotspots, causing decomposition of the diazonium salt and the formation of tarry by-products.
-
Troubleshooting:
-
Temperature Control: Ensure your reactor has adequate cooling capacity. The diazotization should be performed at 0-5 °C, and this temperature must be maintained throughout the addition of the diazonium salt solution to the β-ketoester.
-
Addition Rate: A slow, controlled addition of the diazonium salt solution is crucial to manage the exotherm.
-
Immediate Use: Prepare and use the diazonium salt solution immediately; do not store it.
-
-
-
pH Control: The pH of the reaction medium is critical. The coupling reaction requires a specific pH range (typically slightly acidic to neutral) to facilitate the formation of the active enolate nucleophile.
-
Troubleshooting:
-
Buffering: Use a buffer system, such as sodium acetate, to maintain the optimal pH.
-
Monitoring: Implement in-process pH monitoring to ensure the reaction stays within the desired range.
-
-
-
Side Reactions: Electron-rich anilines can lead to less electrophilic diazonium salts, resulting in slower coupling and potential side reactions.[1]
-
Troubleshooting:
-
Reaction Time: While the reaction is generally fast, monitor the reaction to completion by TLC or HPLC to avoid unnecessary side reactions from prolonged reaction times.
-
-
Question 2: We are observing inconsistent reaction kinetics and product quality in the Japp-Klingemann reaction from batch to batch. What should we investigate?
Answer:
Batch-to-batch inconsistency often points to variability in raw materials or process parameters.
-
Raw Material Quality:
-
Aniline Derivative: Ensure the purity of the starting aniline. Impurities can interfere with the diazotization.
-
β-Ketoester: The quality of the β-ketoester is also important. Ensure it is free from acidic or basic impurities that could affect the reaction pH.
-
-
Process Control:
-
Mixing: Inadequate mixing can lead to localized concentration and temperature gradients, resulting in non-uniform reaction conditions. Ensure your reactor's agitation is sufficient for the scale of the reaction.
-
Solid Handling: If any of your starting materials or buffers are solids, ensure they are fully dissolved before proceeding.
-
Fischer Indole Synthesis
Question 3: Our Fischer indole synthesis is suffering from low yields and the formation of by-products when scaled up. What are the common pitfalls?
Answer:
The Fischer indole synthesis is sensitive to acid strength, temperature, and substrate electronics, which can be exacerbated at a larger scale.
-
Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical. Too strong an acid or too high a concentration can lead to degradation of the starting material or product.
-
Troubleshooting:
-
Catalyst Screening: If you are experiencing issues, it may be beneficial to re-screen acid catalysts (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) at a smaller scale to find the optimal balance between reaction rate and stability.
-
Controlled Addition: On a larger scale, consider adding the acid catalyst portion-wise to control the exotherm.
-
-
-
Thermal Stability: The reaction is often run at elevated temperatures, and prolonged exposure to high temperatures can lead to decomposition.
-
Troubleshooting:
-
Temperature Profiling: Carefully profile the reaction temperature. A controlled heating ramp and holding period are essential.
-
Reaction Time: Determine the optimal reaction time through in-process monitoring to avoid prolonged heating after the reaction is complete.
-
-
-
Substituent Effects: Electron-donating groups on the phenylhydrazone can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired[2][2]-sigmatropic rearrangement.[3]
-
Troubleshooting:
-
Milder Conditions: For sensitive substrates, explore milder reaction conditions, which may include lower temperatures and the use of Lewis acid catalysts.
-
-
Caption: Troubleshooting decision tree for the Fischer indole synthesis.
Chlorination with N-Chlorosuccinimide (NCS)
Question 4: We are concerned about the safety of the chlorination step with NCS on a large scale due to its exothermicity. What are the key safety considerations and how can we ensure a safe process?
Answer:
The chlorination of indoles with NCS is an exothermic reaction that requires careful management to prevent thermal runaway.[4]
-
Thermal Hazard Assessment:
-
DSC/ARC: Conduct Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) studies on the reaction mixture to determine the onset temperature of any decomposition reactions and the maximum temperature of the synthetic reaction.[5] This data is crucial for defining safe operating limits.
-
Heat of Reaction: Determine the heat of reaction to properly design the cooling capacity of the reactor.
-
-
Safe Operating Procedures:
-
Controlled Addition: Add the NCS as a solution or in portions to the solution of methyl 1H-indole-2-carboxylate. Never add the indole to the solid NCS.
-
Temperature Monitoring: Continuous and accurate monitoring of the internal reaction temperature is critical.
-
Emergency Cooling: Have an emergency cooling plan in place, such as a quench solution or an external cooling system.
-
-
By-product Formation:
-
Over-chlorination: The formation of dichlorinated by-products is a potential issue. Use of stoichiometric amounts of NCS is recommended.
-
Solvent Reactivity: Ensure the chosen solvent is inert to the reaction conditions.
-
Question 5: We are observing the formation of an unknown impurity during the chlorination step. What could it be and how can we minimize it?
Answer:
Besides dichlorination, other side reactions can occur.
-
Positional Isomers: While chlorination at the C3 position is favored for indole-2-carboxylates, minor amounts of chlorination at other positions on the benzene ring may occur, especially if the reaction is not well-controlled.
-
Oxidation Products: NCS is also an oxidizing agent, and under certain conditions, it can lead to the formation of oxidized indole derivatives.
-
Reaction with Solvent: If a reactive solvent is used, it may be chlorinated or participate in side reactions.
Troubleshooting:
-
Analytical Characterization: Isolate and characterize the impurity using techniques like LC-MS and NMR to understand its structure.
-
Reaction Optimization: Adjusting the reaction temperature, addition rate, and solvent may help to minimize the formation of the impurity.
Purification and Isolation
Question 6: We are struggling with the crystallization and purification of the final product, this compound, at a larger scale. What are some best practices?
Answer:
Large-scale crystallization presents challenges in achieving consistent crystal form, purity, and particle size.
-
Solvent Selection:
-
Solubility Profile: Determine the solubility of the product and key impurities in a range of solvents at different temperatures to identify a suitable crystallization solvent system.
-
Antisolvent Crystallization: Consider using an antisolvent to induce crystallization, which can provide better control over crystal size.
-
-
Crystallization Process Control:
-
Cooling Profile: A controlled cooling profile is essential to avoid shock cooling, which can lead to the formation of small, impure crystals.
-
Seeding: Seeding the solution with a small amount of pure product can help to control the crystal form and size.
-
Agitation: The agitation rate can influence crystal size and agglomeration.
-
-
Polymorphism:
-
Polymorph Screening: Be aware that different crystalline forms (polymorphs) of the final product may exist.[6] These can have different physical properties, including solubility and stability. A polymorph screen is advisable during process development.
-
Controlling Polymorphism: Once the desired polymorph is identified, the crystallization conditions must be tightly controlled to ensure its consistent production.
-
| Parameter | Lab Scale | Scale-Up Challenge | Mitigation Strategy |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Lower surface area to volume ratio, potential for hotspots. | Use jacketed reactors with efficient heat transfer fluids, controlled addition rates. |
| Mixing | Generally efficient with magnetic stirring. | Potential for poor mixing, leading to localized concentration and temperature gradients. | Use of appropriate agitator design (e.g., pitched blade turbine) and agitation speed. |
| Reagent Addition | Quick addition is often possible. | Slow, controlled addition is necessary to manage exotherms. | Use of dosing pumps for liquid reagents, or portion-wise addition for solids. |
| Work-up | Simple extractions and filtrations. | Handling large volumes of solvents, potential for emulsion formation. | Use of larger-scale extraction equipment, anti-emulsion agents if necessary. |
| Purification | Column chromatography is common. | Column chromatography is often not feasible or economical. | Development of a robust crystallization process. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the overall process?
A1: The primary hazards include:
-
The thermal instability of aryl diazonium salts.
-
The exothermicity of the Fischer indole synthesis and the NCS chlorination.
-
The handling of corrosive acids and the potentially hazardous chlorinating agent, NCS.[7]
-
The flammability of organic solvents.
Q2: How can we control the regioselectivity of the chlorination to favor the 3-position?
A2: The electron-withdrawing carboxylate group at the 2-position deactivates the pyrrole ring towards electrophilic attack to some extent, but the 3-position remains the most nucleophilic site. Using a mild chlorinating agent like NCS under controlled conditions generally provides good selectivity for the 3-position.
Q3: What are the critical process parameters that we should monitor during scale-up?
A3: The most critical parameters to monitor are:
-
Temperature in all reaction steps.
-
pH during the Japp-Klingemann reaction.
-
Addition rates of reagents, especially the diazonium salt and NCS.
-
Reaction completion through in-process controls (e.g., HPLC, TLC).
Q4: Are there any specific analytical methods you would recommend for in-process control?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress and profiling impurities due to its accuracy and sensitivity. Thin-Layer Chromatography (TLC) can be a quick and useful tool for qualitative monitoring at the plant.
References
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106 (7), 2875–2911. [Link]
-
Robinson, B. The Fischer Indole Synthesis. Chemical Reviews, 1963 , 63 (4), 373–401. [Link]
-
Hughes, D. L. The Fischer Indole Synthesis. Organic Preparations and Procedures International, 1993 , 25 (6), 607–632. [Link]
-
ResearchGate. What are the special considerations for the Japp-Klingemann reaction? [Link][1]
-
Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008 . [Link]
-
Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link][6]
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Stanford Environmental Health & Safety. Scale Up Safety. [Link][4]
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Amar Equipment. Working with Exothermic Reactions during Lab and Scale up. [Link][8]
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Technical Support Center: Stabilizing Indole Derivatives During Synthetic Workup
Introduction: The Indole Paradox
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] However, researchers often face a significant challenge: the inherent instability of the indole nucleus. The very electronic properties that make it a versatile synthetic handle—its electron-rich nature—also render it highly susceptible to degradation under common experimental conditions.[3]
This guide serves as a dedicated technical resource for navigating the complexities of working with indole derivatives. We will move beyond simple procedural lists to explain the mechanistic origins of decomposition, offering a framework of logic to empower you to design robust, self-validating workup and purification protocols. Our goal is to help you protect your valuable compounds from the moment your reaction is complete to the final vial.
Understanding the Enemy: Key Decomposition Pathways
To prevent decomposition, one must first understand the mechanisms driving it. For indole derivatives, three primary pathways are the source of most workup-related failures.
Acid-Catalyzed Dimerization and Polymerization
The electron-rich C3 position of the indole nucleus is highly susceptible to electrophilic attack, including protonation by strong or even moderate acids.[3] This initial protonation generates a highly reactive indoleninium ion. This cation is a potent electrophile that is readily attacked by a second, neutral indole molecule, initiating a dimerization cascade that can rapidly lead to intractable tars. This is often the cause of the sudden color changes and "crashing out" of insoluble material upon acidification.
Caption: Acid-catalyzed dimerization pathway of indoles.
Oxidation
The pyrrole ring of the indole nucleus is easily oxidized, a process that can be initiated by atmospheric oxygen, especially in the presence of light, metal catalysts, or residual oxidizing agents from a previous step.[4] Oxidation can lead to a variety of products, including oxindoles, isatins, and ring-opened derivatives like N-(2-formylphenyl)formamide.[4][5] This degradation is often signaled by a gradual color change of the solution or isolated material from colorless/pale yellow to pink, brown, or dark green.
Photodegradation
Many indole derivatives are sensitive to light, particularly UV radiation.[6][7] Exposure to ambient laboratory light or direct sunlight during workup or on the chromatography column can provide the energy to initiate radical processes or accelerate oxidation, leading to complex product mixtures and reduced yields.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture was a clear solution, but after adding HCl for extraction, it turned into a dark, sticky mess. What happened? A: This is a classic sign of acid-catalyzed polymerization.[8] The strong acid protonated your indole, creating a reactive intermediate that rapidly reacted with other indole molecules to form insoluble oligomers and tars. You must avoid using strong, non-volatile acids during the workup of sensitive indoles.
Q2: My purified indole derivative looks like a single spot on TLC, but the NMR shows a complex mixture. Why? A: This often points to on-column degradation. Standard silica gel is slightly acidic and has a large, active surface area. If your indole is sensitive, it can decompose during the hours it spends on the column. The uniform "spot" you see on TLC may actually be the baseline decomposition products moving with the solvent front.
Q3: Why did my colorless, crystalline product turn pink/brown after a few days in a vial on the bench? A: This is likely due to slow air oxidation, possibly accelerated by exposure to light.[4] The indole core is susceptible to oxidation by atmospheric oxygen, leading to highly colored byproducts. Proper storage under an inert atmosphere and protected from light is crucial.
Q4: I'm trying to remove a Boc protecting group with TFA, but my yield is terrible. How can I improve this? A: While TFA is standard for Boc deprotection, the resulting strong acidic conditions are harsh on the indole nucleus. The key is to scavenge the reactive indoleninium cation as it forms. Including a scavenger like triethylsilane (TES) or water in the reaction mixture can intercept the cation before it polymerizes, significantly improving yields.
In-Depth Troubleshooting Guide
| Problem | Primary Suspected Cause(s) | Investigation & Solution Strategy |
| Significant product loss during aqueous workup/extraction. | 1. Acid-catalyzed decomposition: Use of strong acids (HCl, H₂SO₄) for pH adjustment. 2. Emulsion formation: Particularly with electron-rich or polar indoles. | 1. Avoid Strong Acids: Neutralize the reaction with saturated NaHCO₃ or a mild buffer (pH 7 phosphate buffer) instead of strong acid/base washes. If an acidic wash is required to remove basic impurities, use a dilute, weak acid like 1% citric acid and minimize contact time. 2. Break Emulsions: Add brine (saturated NaCl solution) to increase the aqueous phase polarity and break up emulsions. For persistent emulsions, filtering the biphasic mixture through a pad of Celite® can be effective. |
| Product streaks or decomposes on a silica gel column. | 1. Silica Acidity: Standard silica gel has a pH of ~4-5, which is acidic enough to degrade many indoles.[9] 2. Air Oxidation: Prolonged exposure to air on the high-surface-area silica. | 1. Deactivate Silica: Prepare a slurry of silica gel in your desired eluent containing 1-2% triethylamine (Et₃N) or ammonia (for very sensitive compounds). Let it stand for 30 minutes, then pack the column as usual. This neutralizes the acidic sites. 2. Use Alternative Media: Consider using neutral alumina or a less-acidic reverse-phase (C18) silica for purification. 3. Flash Chromatography: Do not let the column run dry. Perform the purification as quickly as possible ("flash") to minimize contact time. |
| Isolated product darkens during solvent evaporation. | 1. Residual Acid: Trace amounts of acid (e.g., from silica gel or an acidic wash) become concentrated as the solvent is removed, accelerating decomposition.[10] 2. Peroxides in Solvents: Older ethers (THF, Diethyl Ether) or other solvents can contain peroxides that oxidize the indole. | 1. Final Neutral Wash: Before drying and concentrating, perform a final wash with saturated NaHCO₃ solution to ensure all acidic residues are removed. 2. Use Fresh Solvents: Always use freshly opened or peroxide-tested solvents for your workup and chromatography. 3. Add an Antioxidant: For extremely sensitive compounds, adding a trace amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the solution before concentration can prevent oxidation.[11][12] |
| Low yield after an N-deprotection step (e.g., Ts, Boc). | 1. Harsh Deprotection Conditions: The reagents used for deprotection (strong acid/base) are simultaneously destroying the product.[13] 2. Post-Deprotection Instability: The newly revealed N-H indole is often less stable than its protected precursor. | 1. Optimize Deprotection: For acid-labile groups (Boc), include scavengers (H₂O, TES, anisole). For base-labile groups (Ts), use milder conditions if possible and ensure rapid, thorough neutralization during workup.[14] 2. Immediate Workup: Work up the reaction immediately upon completion. Do not let the crude deprotected indole sit in the acidic or basic reaction mixture. Neutralize, extract, and purify as quickly as possible. |
Preventative Strategies & Best Practices
Proactive measures are always more effective than reactive troubleshooting. Integrating the following protocols and considerations into your workflow will significantly enhance the stability and recovery of your indole derivatives.
Protocol 1: The "Indole-Safe" General Aqueous Workup
This protocol is designed to minimize contact with harsh acidic or basic conditions.
-
Quench Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench reactive reagents.
-
Dilute: Add the organic solvent intended for extraction (e.g., Ethyl Acetate, DCM).
-
Neutralize: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until bubbling ceases (pH ~7-8).
-
Extract: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.
-
Wash: Combine the organic layers and wash sequentially with water (1x) and then brine (1x). The brine wash helps to remove residual water and break emulsions.
-
Dry and Filter: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Co-evaporation: For sensitive compounds, add a small amount of toluene and re-concentrate. This helps azeotropically remove any final traces of water or volatile acids like acetic acid.
Workflow for Handling Sensitive Indole Derivatives
Caption: Decision workflow for a stability-focused indole workup.
Choosing the Right N-Protecting Group
Protecting the indole nitrogen is a primary strategy to prevent decomposition and can simplify purification.[13] The choice of protecting group has significant implications for the stability of the molecule during subsequent steps and the final workup.
| Protecting Group | Introduction Conditions | Removal Conditions | Stability Profile & Workup Considerations |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, base | TFA, HCl | Good Stability: Electron-withdrawing nature deactivates the ring to polymerization. Workup Caution: Removal generates strong acid. Requires immediate neutralization and scavenger use (e.g., TES) to prevent degradation of the deprotected indole.[15] |
| Ts (Tosyl) | TsCl, base (NaH, K₂CO₃) | Strong base (NaOH, KOH), Mg/MeOH, SmI₂ | Excellent Stability: Very robust to a wide range of conditions, including strong acids. Workup Caution: Removal often requires harsh basic conditions. The deprotected product must be carefully and quickly neutralized. |
| SEM ([2-(Trimethylsilyl)ethoxy]methyl) | SEM-Cl, base (NaH) | TBAF, HF-Pyridine, strong acid (TFA) | Good Stability: Tolerates many nucleophilic and basic conditions.[16] Workup Caution: Fluoride-based deprotection requires a specific workup to remove fluoride salts. Acidic deprotection carries the same risks as for Boc. |
| Bn (Benzyl) | BnBr, base (NaH, K₂CO₃) | Catalytic Hydrogenolysis (Pd/C, H₂) | Moderate Stability: Does not significantly deactivate the ring. Workup Advantage: Removal conditions are neutral, making it one of the mildest deprotection methods for the final product. Ideal if the rest of the molecule is stable to hydrogenation. |
References
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Bio-Inspired Reduced TiO2 Nanotube Photocatalyst Modified with Polydopamine and Silk Fibroin Quantum Dots for Enhanced UV and Visible-Light Photocatalysis. MDPI. [Link]
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Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. [Link]
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Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
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Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. MDPI. [Link]
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Effect of Residual Reactive Impurities in Excipients on the Stability of Pharmaceutical Products. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. PubMed. [Link]
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Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. PubMed. [Link]
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Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ACP. [Link]
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Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH. [Link]
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]
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Proposed mechanism for the formation of indole dimer 38 and trimers 37. ResearchGate. [Link]
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Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. MDPI. [Link]
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Antioxidant activity of unexplored indole derivatives: Synthesis and screening. ResearchGate. [Link]
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What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]
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Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters. ETDEWEB. [Link]
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The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. [Link]
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Wet air oxidation of indole, benzopyrazole, and benzotriazole: Effects of operating conditions and reaction mechanisms. ResearchGate. [Link]
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[Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. ResearchGate. [Link]
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Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
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Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Sciforum. [Link]
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(PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. ResearchGate. [Link]
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Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. NIH. [Link]
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. [Link]
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(PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate. [Link]
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The performance and pathway of indole degradation by ionizing radiation. PubMed. [Link]
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Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
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Reactivity of indole derivatives towards oxygenated radicals. PubMed. [Link]
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Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. [Link]
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Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC - NIH. [Link]
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Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
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Synthesis of indoles. Organic Chemistry Portal. [Link]
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Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). [Link]
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Ibuprofen Improves Wheat Growth Under Salinity by Modulating Hormonal and Antioxidant Status. MDPI. [Link]
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
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The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. NIH. [Link]
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Visible light-mediated chemistry of indoles and related heterocycles. RSC Publishing. [Link]
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Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
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Tryptophan. Wikipedia. [Link]
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A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
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Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr... J. Org. Chem. [Link]051)
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Validation & Comparative
comparative study of different catalysts for the synthesis of methyl 3-chloro-1H-indole-2-carboxylate
Introduction: The Significance of a Halogenated Indole Scaffold
Methyl 3-chloro-1H-indole-2-carboxylate is a crucial heterocyclic building block in the landscape of pharmaceutical and materials science research. The indole nucleus is a privileged scaffold, present in a vast array of biologically active natural products and synthetic drugs. The introduction of a chlorine atom at the C3 position offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, nucleophilic substitutions, and other transformations. This functionalization is pivotal in the development of novel therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and antiviral compounds.
This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound from its precursor, methyl 1H-indole-2-carboxylate. We will delve into uncatalyzed methods, Lewis acid catalysis, and transition metal-catalyzed approaches, offering detailed experimental protocols, mechanistic insights, and a comprehensive comparison of their respective performances.
The Fundamental Reaction: Electrophilic Chlorination of the Indole Ring
The synthesis of this compound fundamentally relies on the electrophilic substitution at the electron-rich C3 position of the indole ring. The choice of the chlorinating agent and the catalyst significantly influences the reaction's efficiency, selectivity, and substrate scope.
Caption: General workflow for the synthesis of this compound.
I. Uncatalyzed Chlorination: The Baseline Method
Direct chlorination of methyl 1H-indole-2-carboxylate with common electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) can proceed without a catalyst. This method offers simplicity but may require longer reaction times and can sometimes lead to side products due to the high reactivity of the indole nucleus.
Experimental Protocol: Uncatalyzed Chlorination with NCS
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 1H-indole-2-carboxylate (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Reagent: Add N-chlorosuccinimide (1.05 equiv.) portion-wise to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
II. Lewis Acid Catalysis: Enhancing Electrophilicity
Lewis acids can enhance the electrophilicity of the chlorinating agent, leading to faster reaction rates and potentially higher yields. Common Lewis acids employed for such transformations include iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃).
The Role of the Lewis Acid Catalyst
The Lewis acid coordinates to the chlorinating agent (e.g., NCS), polarizing the N-Cl bond and generating a more potent electrophilic chlorine species. This "activated" species then readily attacks the electron-rich C3 position of the indole.
Caption: Proposed mechanism for Lewis acid-catalyzed chlorination.
Experimental Protocol: FeCl₃-Catalyzed Chlorination
-
Reaction Setup: To a solution of methyl 1H-indole-2-carboxylate (1.0 equiv.) in dry DCM, add anhydrous FeCl₃ (0.1 equiv.) under an inert atmosphere.
-
Reagent Addition: Cool the mixture to 0 °C and add a solution of N-chlorosuccinimide (1.05 equiv.) in DCM dropwise.
-
Reaction and Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
III. Transition Metal Catalysis: Directed C-H Functionalization
While direct electrophilic chlorination is effective for the C3 position, transition metal catalysis offers alternative pathways, including directed C-H activation. Although less common for the direct synthesis of the title compound, understanding these principles is crucial for the synthesis of more complex indole derivatives. For instance, copper and palladium catalysts are widely used in indole chemistry.
Copper-Catalyzed Chlorination
Copper(II) salts, such as copper(II) acetate (Cu(OAc)₂), can catalyze the chlorination of indoles. While often employed for C2-chlorination with a directing group, modifications to the reaction conditions could potentially favor C3 chlorination of certain substrates.
Experimental Protocol: Conceptual Cu(OAc)₂-Catalyzed Chlorination
This protocol is a conceptual adaptation based on related copper-catalyzed halogenations.
-
Reaction Setup: In a sealed tube, combine methyl 1H-indole-2-carboxylate (1.0 equiv.), Cu(OAc)₂ (0.2 equiv.), and a suitable chlorine source such as a chloride salt in a solvent like N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture at 80-100 °C for several hours.
-
Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Purify the product by column chromatography.
IV. Comparative Performance of Catalytic Systems
The choice of catalyst has a profound impact on the synthesis of this compound. Below is a comparative summary based on reported data for similar transformations.
| Catalyst System | Chlorinating Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Advantages & Disadvantages |
| None | NCS | DCM / MeCN | 0 to RT | 2 - 4 | 75 - 90 | Advantages: Simple, avoids metal contamination. Disadvantages: Slower, potential for side products. |
| FeCl₃ | NCS | DCM | 0 to RT | 1 - 2 | 85 - 95 | Advantages: Faster reaction, high yield. Disadvantages: Requires anhydrous conditions, potential for metal traces in the product. |
| Cu(OAc)₂ | Chloride Salt | DMF | 80 - 100 | 4 - 12 | (Variable) | Advantages: Potentially good for specific regioselectivity. Disadvantages: Harsher conditions, may require directing groups for high selectivity. |
Note: The yields are indicative and can vary based on the specific reaction conditions and scale.
Conclusion: Selecting the Optimal Catalytic Strategy
For the straightforward and efficient synthesis of this compound, both the uncatalyzed and Lewis acid-catalyzed methods with N-chlorosuccinimide are highly effective. The uncatalyzed method offers simplicity and avoids metal contamination, making it attractive for initial lab-scale synthesis. For faster reactions and potentially higher yields, particularly on a larger scale, the use of a Lewis acid catalyst such as FeCl₃ is recommended.
Transition metal catalysis, while a powerful tool in C-H functionalization, appears less direct for this specific transformation. However, for the synthesis of more complex analogs where regioselectivity at other positions is desired, exploring copper or palladium-based catalytic systems would be a promising avenue.
Ultimately, the choice of catalyst will depend on the specific requirements of the researcher, including desired reaction time, scale, purity requirements, and the availability of reagents and equipment.
References
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Gassman, P. G., & van Bergen, T. J. (1974). A new, mild, one-step synthesis of indoles. Journal of the American Chemical Society, 96(17), 5508–5510. [Link]
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Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in trifluoromethanesulfonic acid and BF₃-H₂O: efficient new reagent systems for the halogenation of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]
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Zhao, J., Cheng, X., Le, J., Yang, W., Xue, F., Zhang, X., & Jiang, C. (2015). Cu-mediated direct regioselective C-2 chlorination of indoles. Organic & Biomolecular Chemistry, 13(34), 9000-9003. [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). Pd-catalyzed arylation of C-H bonds. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]
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Tiwari, V. K., Singh, M., Singh, A. S., Mishra, N., & Agrahari, A. K. (2019). Trichloroisocyanuric Acid Mediated High-Yielding Synthesis of N-Acylbenzotriazoles under Mild Reaction Conditions. Synthesis, 51(11), 2183-2190. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
The Ester Precursor's Impact on the Efficacy of Indole-2-Carboxamides: A Comparative Guide
In the landscape of contemporary drug discovery, the indole-2-carboxamide scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-mycobacterial, and neurological applications. The synthesis of these potent molecules often commences from readily available indole-2-carboxylic acid esters. While extensive research has focused on the structure-activity relationships (SAR) of the final amide products, the influence of the initial ester precursor on the overall efficiency of synthesis and, consequently, the ultimate therapeutic efficacy, is a nuanced aspect that warrants a detailed examination. This guide provides a comprehensive comparison of indole-2-carboxamides derived from different ester starting materials, offering insights into the synthetic strategies and their implications for researchers in medicinal chemistry and drug development.
The Synthetic Crossroads: Choosing the Right Ester
The journey from a simple indole-2-carboxylate to a biologically active indole-2-carboxamide typically involves two key transformations: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation. The choice of the starting ester—most commonly methyl or ethyl esters—can significantly influence the efficiency and practicality of this synthetic sequence.
Ethyl Indole-2-Carboxylate: The Workhorse Precursor
Ethyl 1H-indole-2-carboxylate is a frequently employed starting material in the synthesis of indole-2-carboxamides. Its prevalence is largely due to its commercial availability and favorable reactivity. A common synthetic pathway involves the hydrolysis of the ethyl ester to 1H-indole-2-carboxylic acid, which is then coupled with a desired amine.
For instance, in the development of novel TRPV1 agonists, researchers synthesized a series of N-methylindole carboxamides starting from ethyl 1H-indole-2-carboxylate[1]. The ethyl ester was first N-methylated and then hydrolyzed under basic conditions to yield the free acid, which was subsequently coupled with various amines[1]. This multi-step process, while effective, underscores the necessity of the hydrolysis step, which can add to the overall reaction time and complexity.
Methyl Indole-2-Carboxylate: An Alternative with Considerations
Methyl indole-2-carboxylate presents another viable starting point. However, its use can introduce specific challenges and considerations. One notable reaction is transesterification. It has been observed that the use of sodium methoxide in methanol for N-alkylation of ethyl indol-2-carboxylate can lead to transesterification, affording the methyl indol-2-carboxylate instead of the desired N-alkylated ethyl ester[2]. This highlights the importance of carefully selecting the base and solvent system to avoid unintended side reactions when working with different esters.
The relative ease of hydrolysis between methyl and ethyl esters can also be a factor. While both can be saponified under basic conditions, methyl esters are sometimes considered more labile, which could be advantageous in terms of reaction times but might also lead to undesired cleavage under certain reaction conditions.
The following diagram illustrates the general synthetic workflow for preparing indole-2-carboxamides from their ester precursors.
Caption: General synthetic workflow for the preparation of indole-2-carboxamides from ester precursors.
Comparative Efficacy: A Tale Told by the Amide
While the choice of the starting ester primarily impacts the synthetic route, the ultimate biological efficacy is determined by the structure of the final indole-2-carboxamide. The following sections provide a comparative overview of the efficacy of various indole-2-carboxamides in different therapeutic areas, with a focus on the structural modifications of the amide moiety.
Anti-Mycobacterial Activity
Indole-2-carboxamides have emerged as a promising class of anti-tuberculosis agents, with several studies demonstrating their potent activity against Mycobacterium tuberculosis[3]. Structure-activity relationship studies have revealed that lipophilicity plays a crucial role in their anti-mycobacterial potency[3]. For example, attaching alkyl groups to a cyclohexyl ring substituent on the amide nitrogen significantly improved activity, although it also reduced aqueous solubility[3].
| Compound Series | Key Structural Features | Reported Activity (MIC) | Reference |
| N-Cyclohexyl Indole-2-carboxamides | Alkyl substitutions on the cyclohexyl ring | Low micromolar to nanomolar | [3] |
| 4,6-Disubstituted Indole-2-carboxamides | Chloro, fluoro, or cyano groups on the indole ring | Improved metabolic stability and potent activity | [3] |
| N-Adamantyl Indole-2-carboxamides | Incorporation of a bulky adamantyl group | Potent anti-TB activity |
Anti-Cancer Activity
The indole-2-carboxamide scaffold has also been extensively explored for its anti-cancer properties. These compounds have been shown to inhibit various kinases and induce apoptosis in cancer cells[4][5]. The efficacy of these derivatives is highly dependent on the nature of the substituent on the amide nitrogen.
A study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors found that compounds bearing a phenethyl moiety on the amide nitrogen demonstrated greater antiproliferative activity against breast cancer cell lines (MCF-7) compared to other derivatives[4].
| Compound Series | Target | Reported Activity (GI50/IC50) | Reference |
| Phenethyl-indole-2-carboxamides | EGFR, CDK2 | GI50 ranging from 0.95 µM to 1.50 µM against MCF-7 | [4] |
| Thiazolyl-indole-2-carboxamides | EGFR, HER2, VEGFR-2, CDK2 | IC50 of 6.10 ± 0.4 μM against MCF-7 for a lead compound | [6] |
| Indole-based Kinase Inhibitors | EGFR, BRAFV600E, VEGFR-2 | GI50 values ranging from 26 nM to 86 nM | [5] |
Modulation of Ion Channels and Receptors
Indole-2-carboxamides have also been identified as potent modulators of ion channels and receptors, such as the transient receptor potential vanilloid 1 (TRPV1) and the cannabinoid receptor 1 (CB1)[1][7][8].
In the case of TRPV1 agonists, N-methylated indole-2-carboxamides were found to be significantly more potent than their non-methylated counterparts, a finding attributed to increased lipophilicity facilitating access to the channel binding site[1]. For CB1 receptor allosteric modulators, substitutions at the C3 position of the indole ring were found to have a significant impact on the allosteric effects of the ligand[7][8].
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key experiments are outlined below.
General Procedure for the Synthesis of Indole-2-carboxamides
The synthesis of indole-2-carboxamides typically follows a two-step procedure from the corresponding ester.
Step 1: Hydrolysis of Indole-2-carboxylate
-
Dissolve the indole-2-carboxylate (e.g., ethyl 1H-indole-2-carboxylate) in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base, typically sodium hydroxide (NaOH).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the indole-2-carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the pure carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the indole-2-carboxylic acid in an appropriate aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, like 1-hydroxybenzotriazole (HOBt).
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography to obtain the final indole-2-carboxamide.
The following diagram illustrates the key steps in the amide coupling reaction.
Caption: Key components of the amide coupling reaction for the synthesis of indole-2-carboxamides.
In Vitro Efficacy Assays
The biological efficacy of the synthesized indole-2-carboxamides is evaluated using a variety of in vitro assays tailored to their specific therapeutic targets.
Antiproliferative Activity (MTT Assay) [4]
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the GI50 (concentration for 50% growth inhibition) values.
Anti-Mycobacterial Activity (Microplate Alamar Blue Assay)
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Add a standardized inoculum of Mycobacterium tuberculosis to each well.
-
Incubate the plates at 37°C for several days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change (blue to pink) which indicates bacterial growth.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change.
Conclusion: A Holistic View on Efficacy
The true measure of efficacy, however, lies in the intricate dance between the final indole-2-carboxamide structure and its biological target. The extensive body of research clearly demonstrates that strategic modifications to the amide portion of the molecule are paramount in tuning the potency and selectivity of these compounds for a wide array of therapeutic applications. Therefore, a holistic approach, considering both the synthetic feasibility and the principles of medicinal chemistry, is essential for the successful development of novel indole-2-carboxamide-based therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of Halogenated Indole-2-Carboxylates
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] Within this class, halogenated indole-2-carboxylates and their derivatives have emerged as a versatile and potent chemotype, demonstrating efficacy across a range of therapeutic targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comparative look at how halogen substitution impacts their biological activity. The insights presented herein are supported by experimental data from peer-reviewed literature, aiming to empower researchers in the rational design of novel therapeutics.
Introduction: The Versatility of the Halogenated Indole-2-Carboxylate Scaffold
The indole-2-carboxylate core is a key pharmacophore that has been successfully exploited to develop modulators for various biological targets, including G-protein coupled receptors (GPCRs), kinases, and viral enzymes.[3][4][5] Halogenation of this scaffold is a common medicinal chemistry strategy employed to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. The position, number, and nature of the halogen substituent can profoundly influence the compound's potency, selectivity, and overall pharmacological profile. This guide will explore the SAR of halogenated indole-2-carboxylates in three primary therapeutic areas: cannabinoid receptor modulation, anticancer activity, and HIV-1 integrase inhibition.
Halogenated Indole-2-Carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
The cannabinoid CB1 receptor, a GPCR involved in a myriad of physiological processes, is a challenging yet attractive drug target.[3] Allosteric modulators offer a nuanced approach to regulating CB1 receptor activity, potentially avoiding the side effects associated with direct agonists or antagonists.[3][6] The indole-2-carboxamide scaffold has been a fruitful starting point for the discovery of potent CB1 allosteric modulators.[3][6][7][8][9]
Early SAR studies on indole-2-carboxamides revealed that substitutions on the phenyl group of the N-phenethyl side chain can be varied without significant loss of allosteric modulatory activity.[6] However, modifications to the indole core, particularly at the C3 and C5 positions, have a substantial impact.[3][7][8]
-
C5-Position Halogenation: An electron-withdrawing group at the C5 position of the indole ring is a critical requirement for potent allosteric modulation of the CB1 receptor.[8] Chlorine is a commonly utilized halogen at this position, as exemplified by the prototypical CB1 allosteric modulator ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide).[3][8][9]
-
Influence of C3-Alkyl Chain Length: The length of the alkyl group at the C3 position significantly affects both binding affinity and cooperativity. For instance, replacing the C3-ethyl group of ORG27569 with an n-pentyl group was shown to enhance the allosteric effect, increasing the cooperativity factor (α) from 6.9 to 17.6.[7] Further optimization has identified that an n-propyl group is preferred for allosteric modulation of orthosteric ligand binding, while an n-hexyl group enhances the modulator's affinity for the CB1 receptor.[7]
| Compound | C5-Substituent | C3-Substituent | KB (nM) | Cooperativity (α) | Reference |
| ORG27569 (1) | Cl | Ethyl | - | 6.9 | [7] |
| Analog 2 | Cl | n-Pentyl | - | 17.6 | [7] |
| 11j | Cl | n-Pentyl | 167.3 | 16.55 | [3][9] |
| 12d | Cl | n-Propyl | 259.3 | 24.5 | [8] |
KB represents the equilibrium dissociation constant, and α is the binding cooperativity factor.
This assay is a functional measure of G-protein activation following receptor stimulation. Negative allosteric modulators will inhibit agonist-induced [35S]GTPγS binding.
Workflow Diagram:
CB1 Receptor G-protein Coupling Assay Workflow
Step-by-Step Methodology:
-
Membrane Preparation: Utilize HEK293 cells transiently transfected with the human CB1 receptor. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl at pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein), 30 µM GDP, the desired concentrations of the test compound (allosteric modulator), and the CB1 agonist (e.g., CP55,940) in the assay buffer.
-
Initiation of Reaction: Add [35S]GTPγS (e.g., at a final concentration of 0.05 nM) to initiate the binding reaction.
-
Incubation Period: Incubate the mixture at 30°C for 60 minutes.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the dose-response curves to obtain EC50 values and the percentage of inhibition of agonist-induced G-protein coupling.[7]
Halogenated Indole-2-Carboxamides as Anticancer Agents
The indole-2-carboxamide scaffold has also been investigated for its potential as an antiproliferative agent, with some derivatives showing dual inhibitory activity against key cancer-related kinases such as EGFR and CDK2.[10]
The position and number of halogen atoms on the indole ring play a crucial role in the antiproliferative activity of these compounds.[10]
-
Effect of Halogen Position: A study comparing 5-chloro and 6-chloro substituted indole-2-carboxamides revealed that the position of the chlorine atom significantly impacts potency. For instance, a compound with a chlorine at the 5-position was found to be more potent than its regioisomer with a chlorine at the 6-position.[10]
-
Impact of Multiple Halogenations: Increasing the number of halogen atoms on the indole ring can enhance antiproliferative activity. Dihalo derivatives, such as 5,7-dichloro or 5,7-difluoro substituted compounds, have demonstrated greater potency than their corresponding monohalo counterparts.[10] Interestingly, in some cases, chlorine atoms are better tolerated than fluorine atoms for this activity.[10]
| Compound | R1 | R2 | R3 | R4 | GI50 (µM) | Reference |
| 5a | Cl | H | H | H | 3.7 | [10] |
| 5f | H | Cl | H | H | 1.95 | [10] |
| 5c | Cl | H | H | 4-piperidin-1-yl | 1.70 | [10] |
| 5g | H | Cl | H | 4-piperidin-1-yl | >10 | [10] |
| 5h | Cl | H | Cl | 4-piperidin-1-yl | 1.10 | [10] |
| 5k | F | H | F | 4-piperidin-1-yl | 1.40 | [10] |
GI50 is the concentration required to inhibit cell growth by 50%. R1, R2, and R3 correspond to substitutions at the 5, 6, and 7 positions of the indole ring, respectively. R4 is a substituent on the N-phenethyl moiety.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Workflow Diagram:
MTT Assay Workflow for Antiproliferative Activity
Step-by-Step Methodology:
-
Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7) in appropriate culture medium and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the halogenated indole-2-carboxylate derivatives in culture medium.
-
Treatment: Replace the medium in the cell plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value for each compound.[10]
Halogenated Indole-2-Carboxylic Acids as HIV-1 Integrase Inhibitors
HIV-1 integrase is a crucial enzyme for the replication of the virus, making it an important target for antiretroviral therapy.[4] The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[4]
The proposed mechanism of action for indole-2-carboxylic acid-based INSTIs involves the chelation of two Mg2+ ions within the active site of the integrase enzyme.[4] The indole nitrogen and the 2-carboxyl group are believed to be the key chelating moieties.[4]
-
Role of Halogenated Phenyl Ring: The introduction of a halogenated benzene ring at the C6 position of the indole-2-carboxylic acid has been shown to be a successful strategy for enhancing inhibitory activity. This modification is thought to promote a π-π stacking interaction with the viral DNA (specifically with dC20), thereby improving the binding of the inhibitor to the enzyme-DNA complex.[4]
| Compound | C6-Substituent | IC50 (µM) | Reference |
| 1 | H | 32.37 | [4] |
| 17a | 4-chlorophenyl | 3.11 | [4] |
IC50 is the concentration required to inhibit the strand transfer activity of HIV-1 integrase by 50%.
Binding Interactions of Halogenated Indole-2-Carboxylates in the HIV-1 Integrase Active Site
Conclusion and Future Directions
This guide has systematically compared the structure-activity relationships of halogenated indole-2-carboxylates across three distinct and therapeutically relevant biological targets. The recurring theme is the profound influence of the position, number, and nature of halogen substituents on the biological activity of these compounds.
-
For CB1 allosteric modulators , a C5-chloro substituent is a key feature, with the C3-alkyl chain length fine-tuning the allosteric parameters.
-
In the context of anticancer agents , di-halogenation at the C5 and C7 positions of the indole ring appears to be a favorable strategy for enhancing antiproliferative potency.
-
For HIV-1 integrase inhibitors , the introduction of a halogenated phenyl ring at the C6 position significantly improves inhibitory activity through enhanced binding interactions with the viral DNA.
The experimental protocols and comparative data presented herein provide a valuable resource for researchers in the field. Future work should continue to explore the vast chemical space around the indole-2-carboxylate scaffold. Systematic evaluation of different halogens (F, Cl, Br, I) at all available positions on the indole ring, in combination with diverse substitutions at other key positions, will undoubtedly lead to the discovery of new and improved therapeutic agents. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates.
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Safety Operating Guide
Comprehensive Safety and Handling Guide for Methyl 3-chloro-1H-indole-2-carboxylate
This guide provides essential safety protocols and operational directives for the handling and disposal of methyl 3-chloro-1H-indole-2-carboxylate. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. The following procedures are based on established best practices for handling halogenated organic compounds and structurally similar molecules, emphasizing a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
Presumptive Hazard Statements:
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the specific laboratory conditions.
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling this compound to create a reliable barrier against potential exposure.[4]
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves (double gloving recommended) | Nitrile gloves offer good chemical resistance. Double gloving is a best practice when handling potentially hazardous substances, as it provides an additional layer of protection in case the outer glove is compromised.[5] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[5] |
| Eye and Face Protection | Safety goggles with side shields and a face shield | Safety goggles protect against splashes and airborne particles.[2] A full face shield provides an additional layer of protection for the entire face from splashes.[4] |
| Body Protection | Long-sleeved laboratory coat or a disposable gown | A lab coat or gown protects the skin and personal clothing from contamination.[6] For handling larger quantities or in situations with a higher risk of splashing, a disposable gown that closes in the back is recommended.[4] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Given the potential for respiratory irritation from airborne particles, a respirator is crucial, especially when handling the solid compound outside of a certified chemical fume hood.[7] Proper fit-testing of the respirator is essential.[7] |
| Footwear | Closed-toe shoes | Protects feet from spills.[6] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure risk and maintain the integrity of the compound.
Engineering Controls
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[3]
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is donned correctly.[8] Prepare your workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing : If weighing the solid compound, do so within the fume hood to contain any airborne dust.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly wash your hands and any exposed skin with soap and water.[3] Decontaminate all surfaces and equipment used.
Storage Requirements
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][9] Keep it away from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Clean-up : Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
As a halogenated organic compound, this substance must be disposed of in a designated "Halogenated Organic Waste" container.[6][11] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[12]
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[12][13] Follow all local, state, and federal regulations for hazardous waste disposal.
Diagrams for Safe Handling Workflow
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- Cayman Chemical. (2025, October 6). Safety Data Sheet: Indole-3-carboxaldehyde.
- Sigma-Aldrich. (2024, March 4). Safety Data Sheet.
- Sigma-Aldrich. (2025, October 16). Safety Data Sheet: Indole.
- Echemi. (n.d.). 2-CHLORO-1H-INDOLE-3-CARBALDEHYDE Safety Data Sheets.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: Indole-2-carboxylic acid.
- Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-Methylindole-3-carboxaldehyde.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- National Center for Biotechnology Information. (n.d.). Methyl Chloride: Acute Exposure Guideline Levels.
- Thermo Fisher Scientific. (2024, April 1). 3-Tropanylindole-3-carboxylate hydrochloride - Safety Data Sheet.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- ECHA. (n.d.). Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate - Registration Dossier.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- BLD Pharm. (n.d.). Methyl 3-chloro-1H-pyrrole-2-carboxylate.
- OSHA. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Samson, I. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology.
- GSRS. (n.d.). METHY 3-CHLORO-1H-INDOLE-2-CARBOXYLATE.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.
- Material Safety Data Sheet. (2021, November 25). INK FOR WATER COLOR PEN.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pppmag.com [pppmag.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. gerpac.eu [gerpac.eu]
- 8. halyardhealth.com [halyardhealth.com]
- 9. fishersci.com [fishersci.com]
- 10. echa.europa.eu [echa.europa.eu]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
